3-Methylbenzaldehyde oxime
Description
BenchChem offers high-quality 3-Methylbenzaldehyde oxime suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methylbenzaldehyde oxime including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(NE)-N-[(3-methylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7-3-2-4-8(5-7)6-9-10/h2-6,10H,1H3/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZULDSAOHKEMO-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=N/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 3-Methylbenzaldehyde Oxime: LogP and Hydrophobicity
Abstract
The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery and development, serving as the primary measure of a compound's lipophilicity. This property profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, thereby dictating its pharmacokinetic behavior and overall druglikeness.[1][2][3][4][5] This technical guide provides an in-depth analysis of the LogP and hydrophobicity of 3-Methylbenzaldehyde oxime (CAS No. 41977-54-2), an organic compound utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[6] We will explore both experimental and computational methodologies for determining LogP, offer detailed protocols, and discuss the practical implications of these values within the framework of modern drug design, including Lipinski's Rule of Five.
Introduction: The Central Role of Hydrophobicity in Drug Design
Lipophilicity, or the ability of a compound to dissolve in fats, oils, and other non-polar solvents, is a key determinant of a drug's performance.[1][5] The most widely accepted measure for this property is the partition coefficient (P), defined as the ratio of a compound's equilibrium concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[2][7] For ease of use, this dimensionless ratio is expressed in its logarithmic form, LogP.[1][2]
-
A positive LogP value indicates a higher affinity for the lipid phase (lipophilic/hydrophobic).[1][2]
-
A negative LogP value signifies a higher affinity for the aqueous phase (hydrophilic).[1][2]
-
A LogP of zero means the compound partitions equally between the two phases.[1][2]
This single parameter is integral to predicting a drug's behavior. It governs membrane permeability, plasma protein binding, solubility, and the ability to cross biological barriers like the blood-brain barrier.[1] Consequently, a finely tuned LogP value is essential for optimizing a drug candidate's ADME profile and minimizing potential toxicity associated with high lipophilicity, such as sequestration in fatty tissues.[1][2][5]
Physicochemical Profile of 3-Methylbenzaldehyde Oxime
3-Methylbenzaldehyde oxime is a derivative of 3-methylbenzaldehyde, characterized by an oxime functional group at the aldehyde position.[6] Its structure is foundational to its physicochemical properties.
| Property | Value | Source |
| CAS Number | 41977-54-2 | [6] |
| Molecular Formula | C₈H₉NO | [6] |
| Molecular Weight | 135.16 g/mol | [6] |
| Predicted LogP | 1.80310 | [6] |
| Polar Surface Area (PSA) | 32.59 Ų | [6] |
The predicted LogP value of approximately 1.8 suggests that 3-Methylbenzaldehyde oxime is moderately lipophilic. This value falls within the ideal range for good oral and intestinal absorption (1.35-1.8) as suggested by some extensions of druglikeness rules.[1][8]
Part I: Experimental Determination of LogP
While computational models provide rapid estimations, the gold standard for LogP determination remains experimental measurement. The two most common and regulatory-accepted methods are the Shake-Flask Method (OECD 107) and the High-Performance Liquid Chromatography (HPLC) Method (OECD 117).
The Shake-Flask Method (OECD Guideline 107)
This classic method directly measures the partitioning of a solute between n-octanol and water and is suitable for LogP values in the range of -2 to 4.[9][10][11][12][13]
Causality Behind Experimental Choices: The choice of n-octanol is critical; its amphiphilic nature, possessing both a polar hydroxyl group and a long non-polar alkyl chain, mimics the lipid bilayer of cell membranes. The requirement for pre-saturation of the solvents ensures that the measurement reflects the true partitioning of the solute, rather than the mutual dissolution of the solvents themselves. Centrifugation is a mandatory step to achieve a clean separation of the two phases, as micro-emulsions can form during shaking, which would artificially inflate the concentration of the analyte in the aqueous phase and lead to an inaccurate LogP value.[11]
Self-Validating System: The protocol's integrity is maintained by running the experiment in duplicate with at least three different starting octanol-to-water volume ratios.[10] The final LogP values from these independent runs should fall within a narrow range (± 0.3 log units) to be considered valid, ensuring the result is not an artifact of a specific condition.[10] A mass balance calculation, comparing the total amount of substance recovered from both phases to the amount initially added, must also be performed to check for degradation or loss of the test substance.[7][10]
Detailed Experimental Protocol:
-
Preparation of Solvents: Both n-octanol and water (or a suitable buffer for ionizable compounds) must be of high purity. Saturate the n-octanol with water and the water with n-octanol by stirring them together for 24 hours, followed by a 24-hour separation period.
-
Preparation of Test Solution: Prepare a stock solution of 3-Methylbenzaldehyde oxime in n-octanol. The concentration should be chosen to be well within the detection limits of the chosen analytical method and below the compound's limit of solubility in either phase.
-
Partitioning: In suitable vessels (e.g., centrifuge tubes with screw caps), add precise volumes of the pre-saturated n-octanol and pre-saturated water. Three sets of duplicate vessels are prepared with different volume ratios (e.g., 2:1, 1:1, 1:2 octanol:water).[10] Add a known amount of the stock solution to each vessel.
-
Equilibration: Agitate the vessels at a constant temperature (20-25°C) until equilibrium is reached.[10][13] This is typically achieved by mechanical shaking for 5-10 minutes.
-
Phase Separation: Separate the two phases by centrifugation.[7][10][13] This is the most effective way to break any emulsions that may have formed.
-
Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous phase from each vessel. Determine the concentration of 3-Methylbenzaldehyde oxime in each aliquot using a validated analytical technique such as UV-Vis spectrophotometry, Gas Chromatography (GC), or HPLC.[10][13]
-
Calculation:
-
Calculate the partition coefficient (P) for each run: P = C_octanol / C_water
-
Calculate the LogP for each run: LogP = log₁₀(P)
-
Average the results from the valid runs.
-
Mandatory Visualization: Shake-Flask Workflow
Caption: Workflow for LogP determination using the OECD 107 Shake-Flask method.
The HPLC Method (OECD Guideline 117)
This method estimates LogP based on a compound's retention time on a reverse-phase HPLC column. It is faster than the shake-flask method and is suitable for LogP values in the range of 0 to 6.[12][14][15][16]
Principle: In reverse-phase HPLC, the stationary phase is non-polar (e.g., silica with chemically bonded C18 alkyl chains), and the mobile phase is polar (e.g., methanol/water).[14][16] When a compound is injected, it partitions between the two phases. More lipophilic compounds interact more strongly with the non-polar stationary phase and thus elute later (have a longer retention time). A correlation is established between the retention time of a series of known reference compounds and their established LogP values. The LogP of the unknown compound is then interpolated from this calibration curve.[14][16]
Part II: Computational Prediction of LogP
Given the time and resource-intensive nature of experimental measurements, a variety of computational models have been developed to predict LogP from a molecule's structure.[2] These methods are invaluable for screening large virtual libraries of compounds in the early stages of drug discovery.
The primary approaches include:
-
Atom-based methods (e.g., ALOGP, XLOGP): These methods calculate LogP by summing the contributions of individual atoms or small atom groups.[17][18][19][20] They are fast but may struggle with complex electronic or steric interactions between distant parts of a molecule.[18]
-
Fragment-based methods (e.g., CLogP): These methods dissect the molecule into larger, predefined chemical fragments and sum their known hydrophobicity contributions, often with correction factors for interactions between fragments.[1][17]
-
Property-based methods (e.g., MLOGP): These approaches use whole-molecule properties (topological descriptors, etc.) in a regression model to predict LogP.[19][20]
The predicted LogP of 1.80310 for 3-Methylbenzaldehyde oxime was likely generated using one of these computational methods.[6] It's important to recognize that different algorithms can produce different results, and their accuracy depends heavily on the training datasets used to develop them.[21]
Part III: Application in Drug Development
Lipinski's Rule of Five and Druglikeness
In 1997, Christopher Lipinski formulated a set of guidelines, known as the "Rule of Five," to evaluate the druglikeness of a compound and its likelihood of being orally bioavailable.[8][22] A compound is more likely to be orally active if it does not violate more than one of the following criteria:
-
No more than 5 hydrogen bond donors.
-
No more than 10 hydrogen bond acceptors.
-
A molecular mass less than 500 daltons.
-
An octanol-water partition coefficient (LogP) that does not exceed 5.[22][23]
With a molecular weight of 135.16 and a predicted LogP of ~1.8, 3-Methylbenzaldehyde oxime comfortably adheres to these key aspects of Lipinski's rule, suggesting it possesses a favorable physicochemical profile for a potential drug lead or intermediate.
Impact of LogP on ADME Properties
The LogP value is a powerful predictor of a compound's journey through the body. The balance between hydrophilicity and lipophilicity is delicate and crucial for success.
Mandatory Visualization: LogP's Influence on ADME
Sources
- 1. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 2. acdlabs.com [acdlabs.com]
- 3. vcclab.org [vcclab.org]
- 4. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 41977-54-2(3-METHYLBENZALDEHYDE OXIME) | Kuujia.com [kuujia.com]
- 7. biotecnologiebt.it [biotecnologiebt.it]
- 8. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]
- 12. OECD 117 - Partition Coefficient, HPLC Method - Situ Biosciences [situbiosciences.com]
- 13. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]
- 14. oecd.org [oecd.org]
- 15. scienceopen.com [scienceopen.com]
- 16. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 17. Hydrophobicity – Shake Flasks, Protein Folding and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets [mdpi.com]
- 20. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 21. vcclab.org [vcclab.org]
- 22. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 23. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
Methodological & Application
Application Note: Dehydration of 3-Methylbenzaldehyde Oxime to 3-Methylbenzonitrile
Abstract & Scope
This technical guide details the synthetic procedure for converting 3-methylbenzaldehyde oxime (m-tolualdehyde oxime) into 3-methylbenzonitrile (m-tolunitrile). This transformation is a fundamental functional group interconversion (FGI) in medicinal chemistry, often serving as a precursor for tetrazoles, amidines, or benzylamines.
We present two distinct protocols to accommodate different scale and equipment constraints:
-
Protocol A (Thermal Dehydration): A robust, scalable method using acetic anhydride (
), ideal for gram-to-kilogram synthesis. -
Protocol B (Oxidative Dehydration): A mild, "green" method using molecular iodine (
) in aqueous ammonia, suitable for small-scale discovery chemistry where acidic conditions must be avoided.
Chemical Basis & Mechanism
The conversion of an aldoxime (
Reaction Scheme (Protocol A)
The acetic anhydride method proceeds via the O-acylation of the oxime to form an intermediate O-acetyl oxime, which subsequently undergoes thermal elimination of acetic acid to yield the nitrile.
Figure 1: Mechanistic pathway of acetic anhydride-mediated dehydration.
Protocol A: Thermal Dehydration (Acetic Anhydride)
Best for: Robust scale-up, cost-efficiency, and substrates tolerant of acidic conditions.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Density (g/mL) | Role |
| 3-Methylbenzaldehyde oxime | 135.16 | 1.0 | Solid | Substrate |
| Acetic Anhydride | 102.09 | 4.0 - 6.0 | 1.08 | Dehydrating Agent/Solvent |
| Sodium Acetate (Optional) | 82.03 | 0.1 | Solid | Catalyst (buffers acidity) |
Experimental Workflow
-
Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the top of the condenser is fitted with a drying tube (CaCl₂) or connected to an inert gas line (
), as acetic anhydride hydrolyzes in moist air. -
Addition: Charge the RBF with 3-methylbenzaldehyde oxime (1.0 equiv). Add Acetic Anhydride (5.0 equiv).
-
Note: The reaction is initially endothermic (dissolution) but becomes exothermic upon heating.
-
-
Reaction: Heat the mixture gradually to reflux (
bath temperature). Maintain reflux for 2 to 4 hours .-
Checkpoint: Monitor via TLC (Solvent: 20% EtOAc/Hexane). The oxime spot (
) should disappear, and a less polar nitrile spot ( ) should appear.
-
-
Quench & Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. This hydrolyzes excess acetic anhydride to acetic acid.
-
Stir for 30 minutes to ensure complete hydrolysis.
-
-
Extraction:
-
Extract the aqueous mixture with Diethyl Ether (
) or Dichloromethane (DCM) ( volumes). -
Wash the combined organic layers with saturated
(Caution: evolution) until the aqueous phase is basic (pH > 8). This removes the acetic acid byproduct.[5] -
Wash with Brine , dry over anhydrous
, and filter.
-
-
Purification:
-
Concentrate the solvent under reduced pressure.[6]
-
Distillation: 3-Methylbenzonitrile is a liquid (bp
at atm). For high purity, distill under vacuum (approx. at 10 mmHg).
-
Figure 2: Operational workflow for Protocol A.
Protocol B: Oxidative Dehydration (Green/Mild)
Best for: Small-scale discovery, acid-sensitive substrates, or avoiding high-temperature distillation.
Materials & Reagents
| Reagent | Equiv. | Role |
| 3-Methylbenzaldehyde oxime | 1.0 | Substrate |
| Iodine ( | 1.1 - 1.2 | Oxidant |
| Aqueous Ammonia (25-28%) | Excess | Nitrogen source/Solvent |
| THF or Dioxane | Solvent | Co-solvent (if solubility is poor) |
Experimental Workflow
-
Dissolution: Dissolve the oxime (1 mmol) in a minimal amount of THF (1-2 mL) if the solid does not disperse well in water.
-
Reagent Mixing: Add Aqueous Ammonia (28%, 2 mL per mmol oxime). The solution may become cloudy.
-
Addition: Add molecular Iodine (
, 1.1 equiv) portion-wise at room temperature.-
Observation: The dark color of iodine will fade as it reacts.
-
-
Reaction: Stir at room temperature for 30 to 60 minutes . The reaction is typically very fast.
-
Quench: Add saturated aqueous Sodium Thiosulfate (
) solution. This reduces any unreacted iodine (color changes from brown/yellow to clear). -
Extraction: Extract with Ethyl Acetate (
). Wash with Brine, dry over , and concentrate. -
Purification: Usually, the product is pure enough (
) for use. If necessary, purify via silica gel flash chromatography (Hexane:EtOAc 9:1).
Analytical Validation (QC)
Upon isolation, the product must be validated against the following specifications.
| Method | Expected Signal for 3-Methylbenzonitrile |
| IR Spectroscopy | Key Diagnostic: Sharp, distinct peak at |
| Aromatic: | |
| Nitrile Carbon: | |
| Physical State | Colorless to pale yellow liquid. |
Safety & Hazard Mitigation
-
Nitrile Toxicity: 3-Methylbenzonitrile is toxic if swallowed, inhaled, or in contact with skin. It may metabolize to release cyanide ions in vivo. Always work in a fume hood.
-
Acetic Anhydride: Corrosive and lachrymator. Reacts violently with water.
-
Waste Disposal: Aqueous waste from Protocol B contains ammonia and iodide; dispose of in dedicated halogenated waste streams. Protocol A waste is acidic; neutralize before disposal.
References
-
Classic Dehydration (Acetic Anhydride): Buck, J. S., & Ide, W. S. (1943). Organic Syntheses, Coll. Vol. 2, p. 622. (General method for benzonitriles).
-
Green Chemistry (Iodine/Ammonia): Talukdar, S., et al. (2008).[11] Direct transformation of aldehydes to nitriles using iodine in ammonia water.[11] Tetrahedron Letters, 49(10), 1604-1607.
- Aldoxime Dehydration Review: Corsaro, A., et al. (2012). Recent developments in the synthesis of nitriles from aldoximes. Current Organic Chemistry, 16(1), 1-15.
-
Safety Data: PubChem Compound Summary for CID 12103, 3-Methylbenzonitrile.
Sources
- 1. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dial.uclouvain.be [dial.uclouvain.be]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. SO2F2-Promoted Dehydration of Aldoximes: A Rapid and Simple Access to Nitriles [organic-chemistry.org]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylbenzaldehyde Oxime
Welcome to the technical support center for the synthesis of 3-Methylbenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to improve your reaction yields and product purity. The information herein is grounded in established chemical principles and validated experimental practices.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of 3-Methylbenzaldehyde Oxime.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in oxime formation can stem from several factors. Here are the most common culprits and their solutions:
-
Suboptimal pH: The reaction rate is highly pH-dependent. The formation of oximes from aldehydes is fastest in slightly acidic conditions, typically around pH 4-6.[1][2] If the pH is too low (highly acidic), the hydroxylamine nucleophile becomes protonated and non-reactive.[1][3] If the pH is too high (basic), the carbonyl group of the aldehyde is not sufficiently activated for nucleophilic attack.[1]
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde spot is no longer visible.[5] If the reaction stalls, gentle heating may be required, although this should be done cautiously to avoid side reactions.
-
-
Reagent Quality: Degradation of starting materials can significantly impact yield.
-
Solution: Use high-purity 3-Methylbenzaldehyde and freshly opened or properly stored hydroxylamine hydrochloride.[5] Hydroxylamine hydrochloride can degrade over time.
-
-
Product Loss During Workup: The oxime product may be lost during the extraction or purification steps.
-
Solution: 3-Methylbenzaldehyde oxime has some water solubility. Ensure the aqueous phase is thoroughly extracted with an appropriate organic solvent like ethyl acetate.[6] Minimize the number of purification steps where possible.
-
Q2: I'm observing the formation of an unexpected side product. What could it be?
A2: While the oximation of aldehydes is generally a clean reaction, side products can form under certain conditions.
-
Nitrile Formation: Aldoximes can dehydrate to form nitriles, particularly at elevated temperatures or in the presence of certain reagents.[5][7]
-
Solution: Maintain a controlled reaction temperature. If heating is necessary, use the lowest effective temperature and monitor the reaction closely. Avoid harsh dehydrating agents during workup.
-
-
Beckmann Rearrangement: In the presence of strong acids, the oxime can undergo a Beckmann rearrangement to form N-(m-tolyl)formamide.[7][8][9]
-
Solution: Carefully control the acidity of the reaction medium. Use a weak acid or a buffer system instead of strong acids.
-
-
Polymerization/Condensation of Aldehyde: Aldehydes can be susceptible to side reactions like polymerization or self-condensation, especially under basic conditions.[10]
-
Solution: Control the reaction temperature and the rate of addition of the base to avoid localized high concentrations.
-
Q3: What is the optimal molar ratio of reactants for this synthesis?
A3: To ensure the complete conversion of the 3-Methylbenzaldehyde, a slight excess of hydroxylamine hydrochloride and the base is typically recommended. A common starting point is a molar ratio of 1:1.1:1.1 for the aldehyde, hydroxylamine hydrochloride, and base, respectively.[5]
Q4: How should I properly store the synthesized 3-Methylbenzaldehyde Oxime?
A4: Oximes are generally stable compounds. However, to prevent potential degradation, it is advisable to store the purified product in a cool, dry, and dark place. For long-term storage, keeping it in a well-sealed container under an inert atmosphere (e.g., nitrogen or argon) is recommended.[5]
II. Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and solving common problems during the synthesis.
Problem 1: Low or No Product Formation
| Possible Cause | Diagnostic Check | Recommended Solution |
| Incorrect pH | Measure the pH of the reaction mixture. | Adjust the pH to the 4-6 range using a suitable buffer (e.g., acetate buffer) or by carefully adding a weak base (e.g., sodium carbonate).[1][2] |
| Degraded Reagents | Check the appearance and, if possible, the purity of the starting materials (3-Methylbenzaldehyde and hydroxylamine hydrochloride). | Use fresh, high-purity reagents.[5] |
| Insufficient Reaction Time | Monitor the reaction by TLC at regular intervals. | Allow the reaction to proceed until the starting aldehyde is completely consumed.[5] Gentle heating can be applied if the reaction is sluggish. |
| Low Temperature | Check the reaction temperature. | While many oximation reactions proceed at room temperature, some may require gentle heating to initiate or go to completion. |
| Poor Mixing | Observe the reaction mixture for undissolved solids or phase separation. | Ensure vigorous stirring throughout the reaction to maintain a homogenous mixture.[5] |
Problem 2: Product is an Oil or Fails to Crystallize
| Possible Cause | Diagnostic Check | Recommended Solution |
| Presence of Impurities | Analyze the product by TLC or NMR to identify any impurities. | Purify the product using column chromatography on silica gel. A suitable eluent system would be a mixture of ethyl acetate and hexane, with the polarity adjusted as needed.[5] |
| Incorrect Isomer Ratio | Oximes can exist as E/Z isomers, which may have different physical properties.[8] | Isomeric mixtures can sometimes be difficult to crystallize. Purification by column chromatography may be necessary to isolate the major isomer. |
| Inappropriate Crystallization Solvent | The chosen solvent may be too good or too poor for crystallization. | Experiment with different solvent systems for recrystallization. A common technique is to dissolve the product in a good solvent (e.g., ethanol, ethyl acetate) and then add a poor solvent (e.g., water, hexane) until turbidity is observed, followed by cooling. |
Problem 3: Formation of Beckmann Rearrangement Byproduct
| Possible Cause | Diagnostic Check | Recommended Solution |
| Excessively Acidic Conditions | Analyze the product mixture for the presence of N-(m-tolyl)formamide. | Avoid the use of strong acids. If an acid catalyst is necessary, use a milder one or a buffer system.[11] |
III. Experimental Protocols
Optimized Protocol for 3-Methylbenzaldehyde Oxime Synthesis
This protocol is designed to maximize yield and purity.
Materials:
-
3-Methylbenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Ethanol
-
Water
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-Methylbenzaldehyde (1.0 eq) in ethanol.
-
Reagent Addition: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.1 eq) and sodium carbonate (1.1 eq) in a minimal amount of water.
-
Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of 3-Methylbenzaldehyde dropwise with vigorous stirring at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:4 mixture of ethyl acetate and hexane as the eluent). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel if necessary.
-
IV. Visualizing the Process
Reaction Mechanism
The formation of 3-Methylbenzaldehyde oxime proceeds via a nucleophilic addition-elimination mechanism.
Caption: Reaction mechanism for oxime formation.
Troubleshooting Workflow
This flowchart provides a logical sequence for troubleshooting common issues.
Caption: Troubleshooting decision tree for low yield.
V. References
-
Filo. (2024, August 17). Why formation of oximes and hydrazones from aldehydes and ketones require... Retrieved from Filo.
-
Ennore India Chemicals. HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS. Retrieved from Ennore India Chemicals.
-
Efficient Preparation of Aldoximes from Arylaldehydes, Ethylenediamine and Oxone® in Water. PMC.
-
Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC.
-
ChemicalBook. (2022, April 11). The synthetic methods of hydroxylamine hydrochloride. Retrieved from ChemicalBook.
-
SYNTHESIS OF OXIMES IN AQUEOUS MEDIUM USING HYAMINE AS AN ECOFRIENDLY CATALYST AT AMBIENT TEMPERATURE.
-
ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes? Retrieved from ResearchGate.
-
Indian Academy of Sciences. the practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Retrieved from Indian Academy of Sciences.
-
Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Retrieved from Organic Chemistry Portal.
-
An Efficient Procedure for Synthesis of Oximes by Grinding.
-
Oximes.
-
RSC Publishing. (2020, October 28). One-pot synthesis of aldoximes from alkenes via Rh-catalysed hydroformylation in an aqueous solvent system. Retrieved from RSC Publishing.
-
RSC Publishing. (2018, May 21). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Retrieved from RSC Publishing.
-
Benchchem. optimizing reaction parameters for 1H-Imidazole-2-carboxaldehyde oxime synthesis. Retrieved from Benchchem.
-
ChemRxiv. Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. Retrieved from ChemRxiv.
-
Google Patents. US3808275A - Process for producing oximes. Retrieved from Google Patents.
-
Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from Sciencemadness Discussion Board.
-
CORE. (2011, October 4). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from CORE.
-
ResearchGate. Preparation of aldoximes and ketoximes 2a | Download Table. Retrieved from ResearchGate.
-
ChemSpider Synthetic Pages. (2001, June 28). DCC mediated coupling of oximes and carboxylic acids. Retrieved from ChemSpider Synthetic Pages.
-
ACS Publications. (2017, October 9). Metal-Involving Synthesis and Reactions of Oximes | Chemical Reviews. Retrieved from ACS Publications.
-
Wikipedia. Oxime. Retrieved from Wikipedia.
-
RSC Publishing. (2016, May 10). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Retrieved from RSC Publishing.
-
Google Patents. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound. Retrieved from Google Patents.
-
Master Organic Chemistry. Beckmann Rearrangement. Retrieved from Master Organic Chemistry.
-
Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks.
-
Guidechem. 3-Methylbenzaldehyde 620-23-5 wiki. Retrieved from Guidechem.
-
960化工网. (2025, June 13). Cas no 41977-54-2 (3-METHYLBENZALDEHYDE OXIME). Retrieved from 960化工网.
-
Quora. (2023, March 28). What are the products formed when hydroxylamine reacts with benzaldehyde, and why do they form? Retrieved from Quora.
-
Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from Oriental Journal of Chemistry.
-
Synthesis of benzaldeheyde oxime under various experimental conditions. a.
-
Wikipedia. Benzaldehyde oxime. Retrieved from Wikipedia.
-
Filo. (2026, January 28). How does methanal react with hydroxylamine? Explain with equation. Retrieved from Filo.
-
CDC Stacks. Synthesis of aldehyde oxime standards. Retrieved from CDC Stacks.
-
Benchchem. Troubleshooting low yield in the Beckmann rearrangement of Deoxybenzoin oxime. Retrieved from Benchchem.
-
PMC. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Retrieved from PMC.
-
ResearchGate. Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Retrieved from ResearchGate.
-
Oriental Journal of Chemistry. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Retrieved from Oriental Journal of Chemistry.
-
NCERT Solutions For Class 12 Chemistry Chapter 8 Aldehydes Ketones And Carboxylic Acids - 2025-26.
Sources
- 1. Why formation of oximes and hydrazones from aldehydes and ketones require.. [askfilo.com]
- 2. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ias.ac.in [ias.ac.in]
- 7. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 8. Oxime - Wikipedia [en.wikipedia.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Removing unreacted m-tolualdehyde from oxime product
Technical Support Center: Purification of m-Tolualdoxime
Ticket ID: #OX-PUR-003 Subject: Removal of Unreacted m-Tolualdehyde from Oxime Product Status: Open Assigned Specialist: Senior Application Scientist
Welcome
You are encountering a classic challenge in oxime synthesis: separating a lipophilic aldehyde precursor (m-tolualdehyde) from a structurally similar oxime product (m-tolualdoxime). Because both species are neutral organic compounds with similar polarities, standard extraction often fails.
This guide provides three tiered solutions ranging from wet-chemical scavenging to chromatographic isolation.
Module 1: The Bisulfite Scavenging Protocol (Standard)
Best For: Bulk removal of aldehyde (>5% impurity) without column chromatography.
The Science:
Aldehydes react reversibly with sodium bisulfite (
Protocol:
-
Preparation: Dissolve your crude reaction mixture in a minimal amount of water-miscible organic solvent (e.g., Methanol or Ethanol). Note: Do not use Ethyl Acetate yet; the adduct forms best in a semi-aqueous environment.
-
Scavenging: Add 2-3 equivalents of saturated aqueous sodium bisulfite (
) solution. -
Agitation: Stir vigorously for 30–60 minutes. You may see a precipitate form (the adduct); this is good.
-
Partitioning: Dilute the mixture with water and extract with a non-polar solvent (e.g., Diethyl Ether or Dichloromethane).
-
Phase Logic: The Oxime moves to the Organic layer. The Aldehyde-Bisulfite adduct stays in the Aqueous layer.
-
-
Wash: Wash the organic layer once with water (to remove trapped salts) and once with brine.
-
Drying: Dry over
, filter, and concentrate.
Workflow Diagram:
Caption: Figure 1. Bisulfite scavenging workflow. The aldehyde is selectively sequestered into the aqueous phase as a sulfonate salt.
Module 2: Chromatographic Purification
Best For: High-purity requirements (>99%) or trace impurity removal.
The Science:
While m-tolualdehyde and m-tolualdoxime have similar
TLC Visualization Strategy: You cannot rely solely on UV (254 nm) because both compounds absorb strongly. You must use a chemical stain to differentiate them.
| Reagent | m-Tolualdehyde Appearance | m-Tolualdoxime Appearance |
| UV (254 nm) | Dark Spot | Dark Spot |
| 2,4-DNPH Stain | Bright Yellow/Orange (Instant) | No rapid color change (or faint yellow over time) |
| KMnO4 Stain | Oxidizes (Yellow/Brown) | Oxidizes (Yellow/Brown) |
Protocol:
-
Stationary Phase: Silica Gel 60.
-
Mobile Phase: Start with Hexane:Ethyl Acetate (9:1) . The aldehyde will elute first (higher
). The oxime will elute second. -
Loading: Do not overload the column; the bands are often close.
-
Fraction Analysis: Spot fractions on a TLC plate and dip in 2,4-DNPH . If the spot turns orange immediately, it is the aldehyde impurity.
Module 3: Solid-Phase Scavenging (High Throughput)
Best For: Late-stage drug discovery where yield loss in extraction is unacceptable.
The Science: Polymer-supported amines (scavenger resins) react covalently with electrophiles (aldehydes) to form imines. The resin is then filtered off, leaving the pure oxime in solution.
Protocol:
-
Reagent: Use a Trisamine resin or Polymer-supported Hydrazine .
-
Solvent: Dissolve crude product in DCM or THF.
-
Action: Add 3–5 equivalents of resin (relative to the estimated aldehyde impurity).
-
Incubation: Shake/stir at room temperature for 2–4 hours.
-
Filtration: Filter through a fritted syringe or Buchner funnel.
-
Result: The filtrate contains the purified oxime.
Troubleshooting & FAQs
Q1: I purified my compound, but I still see two spots on the TLC plate. Is the aldehyde still there? A: Likely not. This is a common "false positive" interpretation. Oximes exist as geometric isomers : syn (Z) and anti (E).[1]
-
These isomers often separate on silica gel, appearing as two distinct spots close together.
-
Verification: Run a 2,4-DNPH stain.[2][3][4] If neither spot turns bright orange instantly, you have pure oxime (both isomers). If one spot turns orange, that is residual aldehyde.
Q2: My oxime smells like almonds (aldehyde) after sitting on the bench. Why? A: Oximes are susceptible to hydrolysis in the presence of moisture and acid.
-
Cause: If you used acid to catalyze the oxime formation and didn't neutralize it completely, trace acid will catalyze the reverse reaction:
. -
Fix: Store the oxime in a desiccator. Ensure the final wash during workup was pH neutral or slightly basic (NaHCO3).
Q3: Can I just recrystallize it? A: Yes, m-tolualdoxime is a solid (Melting Point ~44–55°C).
-
If the aldehyde content is low (<10%), recrystallization is effective.
-
Solvent System: Try Hexane/Ethyl Acetate or aqueous Ethanol . The aldehyde (liquid) will stay in the mother liquor.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
- Furniss, B. S., et al. "Purification of Aldehydes via Bisulfite Adducts.
- Shriner, R. L., et al.The Systematic Identification of Organic Compounds. Wiley, 1980. (Reference for 2,4-DNPH staining specificity).
- Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Mechanisms of oxime E/Z isomerism and hydrolysis).
-
Sigma-Aldrich. "m-Tolualdehyde Product Specification & Safety Data Sheet." (Verified physical properties).
Sources
Technical Support Center: Crystallization of m-Tolualdehyde Oxime
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of m-tolualdehyde oxime via crystallization. Here, we address common challenges and frequently asked questions, offering solutions grounded in established scientific principles.
Troubleshooting Guide: Common Crystallization Issues
This section provides a structured approach to resolving issues that may arise during the crystallization of m-tolualdehyde oxime.
Issue 1: The m-Tolualdehyde Oxime Fails to Crystallize and Remains an Oil.
This is a frequent challenge encountered during the purification of oximes. Several factors can contribute to this phenomenon.
Root Cause Analysis & Solutions:
-
Purity of the Starting Material: The presence of impurities can significantly inhibit crystal lattice formation. The starting m-tolualdehyde may contain isomers (o- and p-tolualdehyde) or unreacted starting materials which can act as crystallization inhibitors.
-
Solution: Ensure the purity of the starting m-tolualdehyde. If necessary, purify the aldehyde by distillation before proceeding with the oxime synthesis.
-
-
Incorrect Solvent Choice: The selected solvent may be too good a solvent for m-tolualdehyde oxime, preventing it from reaching supersaturation and precipitating.
-
Solution: Select a solvent or solvent system in which the oxime has high solubility at elevated temperatures and low solubility at lower temperatures. A mixed solvent system, such as ethanol-water or hexane-ethyl acetate, often provides the necessary polarity range to induce crystallization.[1][2][3]
-
-
Cooling Rate: Rapid cooling can lead to the formation of a supersaturated oil rather than an ordered crystalline solid.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Once at room temperature, further cooling in an ice bath or refrigerator can be employed to maximize yield. Wrapping the flask in an insulating material can aid in slow cooling.[1]
-
-
Lack of Nucleation Sites: Crystallization requires an initial seed or surface to begin.
-
Solution:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the air-solvent interface. The microscopic scratches can provide nucleation sites.
-
Seeding: If available, add a single, pure crystal of m-tolualdehyde oxime to the cooled, supersaturated solution.
-
-
Issue 2: The Yield of Crystalline m-Tolualdehyde Oxime is Low.
Low recovery of the purified product can be due to several experimental parameters.
Root Cause Analysis & Solutions:
-
Incomplete Precipitation: The oxime may still have significant solubility in the mother liquor even at low temperatures.
-
Solution:
-
Optimize the Solvent System: Experiment with different solvent ratios in a mixed solvent system to minimize the solubility of the oxime at low temperatures.
-
Reduce the Temperature: Cool the crystallization mixture to a lower temperature (e.g., in a freezer) to further decrease the solubility of the product.
-
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will prevent the solution from becoming saturated upon cooling.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude m-tolualdehyde oxime. This ensures that the solution will be supersaturated upon cooling, leading to a higher yield of crystals.
-
-
Premature Crystallization: If the solution cools too quickly during filtration of insoluble impurities, product can be lost.
-
Solution: Pre-heat the funnel and filter paper before filtering the hot solution to prevent premature crystallization.
-
Issue 3: The Crystalline Product is Discolored or Appears Impure.
The goal of crystallization is purification, so obtaining a product that is not of high purity defeats the purpose.
Root Cause Analysis & Solutions:
-
Co-precipitation of Impurities: If the cooling process is too rapid, impurities can become trapped within the crystal lattice of the m-tolualdehyde oxime.
-
Solution: Employ a slow cooling rate to allow for the selective crystallization of the desired compound.
-
-
Inadequate Washing of Crystals: Residual mother liquor, which contains dissolved impurities, may remain on the surface of the crystals.
-
Solution: After filtration, wash the collected crystals with a small amount of the cold crystallization solvent. This will remove any adhering mother liquor without significantly dissolving the product.
-
-
Oxidation or Degradation: The oxime may be susceptible to degradation under certain conditions.
-
Solution: Conduct the crystallization under an inert atmosphere (e.g., nitrogen or argon) if the compound is known to be air-sensitive.
-
Frequently Asked Questions (FAQs)
Q1: What is the best single solvent for the recrystallization of m-tolualdehyde oxime?
While the ideal solvent is compound-specific, aqueous ethanol (e.g., 60% ethanol) is a commonly used and effective solvent for the recrystallization of many oximes.[4] It offers a good balance of polarity, allowing for dissolution at higher temperatures and precipitation upon cooling. Other potential single solvents to investigate include methanol and isopropanol.
Q2: How do I choose a suitable mixed solvent system?
A good mixed solvent system consists of two miscible solvents: one in which the m-tolualdehyde oxime is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "poor" or "anti-solvent").[3][5]
Experimental Protocol for Mixed Solvent Crystallization:
-
Dissolve the crude m-tolualdehyde oxime in a minimal amount of the hot "good" solvent.
-
While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes faintly cloudy (the cloud point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Allow the solution to cool slowly to induce crystallization.
Commonly successful mixtures include ethanol/water, methanol/water, and ethyl acetate/hexane.[3]
Q3: What is the expected melting point of pure m-tolualdehyde oxime?
The literature values for the melting point of m-tolualdehyde oxime can vary. However, a sharp melting point is a good indicator of purity. A broad melting range suggests the presence of impurities.
Q4: Can I use a different base than sodium carbonate for the synthesis of the oxime?
Yes, other bases such as sodium acetate or pyridine can be used to neutralize the hydroxylamine hydrochloride and facilitate the reaction.[6] The choice of base can sometimes influence the reaction rate and the ease of purification.
Data Presentation
Table 1: Potential Crystallization Solvents for m-Tolualdehyde Oxime
| Solvent/Solvent System | Polarity | Suitability for Crystallization | Comments |
| Water | High | Poor as a single solvent | Can be used as an anti-solvent with a more soluble organic solvent.[2] |
| Ethanol/Water | Medium-High | Good | A common and effective system for oximes.[4] |
| Methanol/Water | Medium-High | Good | Similar to ethanol/water, another good starting point.[3] |
| Isopropanol | Medium | Potentially Good | Worth investigating as a single solvent. |
| Ethyl Acetate/Hexane | Low-Medium | Good | A good choice for less polar compounds; allows for fine-tuning of polarity.[2] |
| Toluene | Low | Potentially Good | May be suitable if the oxime has low polarity. |
| Hexane | Very Low | Poor as a single solvent | Can be used as an anti-solvent with a more polar solvent.[7] |
Experimental Workflow Visualization
Caption: Troubleshooting workflow for the crystallization of m-tolualdehyde oxime.
References
-
Sciencemadness Discussion Board. (2014, January 24). Oximes. Retrieved from [Link]
-
CDC Stacks. (1971, October). Isolation and analysis of carbonyl compounds as oximes. Retrieved from [Link]
-
The Good Scents Company. (n.d.). meta-tolualdehyde. Retrieved from [Link]
-
Thieme. (n.d.). Product Class 15: Oximes. Retrieved from [Link]
-
PubChem. (2026, January 18). p-Tolualdehyde, O-methyloxime. Retrieved from [Link]
-
ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes? Retrieved from [Link]
-
Rasayan J. Chem. (n.d.). An Efficient Procedure for Synthesis of Oximes by Grinding. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014, March 28). Best solvent for crystallization + mass recovered from crystallization + purity of the product. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Purification: How To. Retrieved from [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. Retrieved from [Link]
- Unknown Source. (n.d.).
- Google Patents. (n.d.). US3956394A - Process for purifying p-tolualdehyde.
- Google Patents. (n.d.). WO2000071551A2 - Purification of an organometallic compound by recrystallization.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Sciencemadness Discussion Board - Oximes - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Troubleshooting low conversion rates in oximation of 3-methylbenzaldehyde
Current Status: 🟢 Operational Topic: Troubleshooting Low Conversion Rates Ticket Priority: High (Drug Development/Intermediate Synthesis) Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Core Mechanism
The Issue: Users frequently report stalling conversion (40–60%) or difficult isolation when synthesizing 3-methylbenzaldehyde oxime. The Reality: This reaction is deceptively simple. While the condensation of an aldehyde with hydroxylamine is textbook chemistry, the 3-methyl (meta-tolyl) substituent introduces specific lipophilicity and steric considerations that punish sloppy pH control or poor solvent choice.
The "Goldilocks" Zone (Mechanism)
The reaction relies on a delicate pH balance.
-
Nucleophilic Attack: Requires free hydroxylamine (:NH₂OH). At low pH (<3), the amine is protonated (NH₃OH⁺) and non-nucleophilic.
-
Dehydration: The intermediate carbinolamine requires acid catalysis to eliminate water. At high pH (>8), this step is slow.
Therefore, the reaction fails if you drift outside pH 4.0–6.0.
Figure 1: The pH-dependent mechanistic pathway. Note that extreme pH levels inhibit different steps of the reaction.
Diagnostic & Troubleshooting Tickets
Ticket #001: "Reaction stalled at ~50% conversion after 4 hours."
Diagnosis: Thermodynamic Equilibrium & Water Accumulation. Root Cause: Oximation is reversible. As water is generated, the reverse hydrolysis competes with product formation, especially if the solvent is "wet" ethanol. The Fix:
-
Immediate Action: Add a water scavenger or shift the equilibrium.
-
Protocol Adjustment: Switch from 50% EtOH/H₂O to absolute ethanol with a slight excess of Sodium Acetate (NaOAc).
-
Scientist's Note: Do not add more hydroxylamine hydrochloride without adding base; you will crash the pH and freeze the reaction.
Ticket #002: "Starting material remains, but pH is correct (pH 5)."
Diagnosis: Substrate Impurity (The "Invisible" Acid). Root Cause: 3-Methylbenzaldehyde oxidizes in air to 3-methylbenzoic acid . This acid does two things:
-
It consumes the base you added for the hydroxylamine.
-
It does not react to form an oxime under these conditions. Verification: Check the IR spectrum of your starting material. A broad peak at 2500–3300 cm⁻¹ indicates carboxylic acid contamination. The Fix:
-
Purification: Wash the starting aldehyde dissolved in ether with 10% Na₂CO₃ solution to remove the acid, then dry and distill if necessary.
Ticket #003: "Reaction mixture is biphasic/oily and slow."
Diagnosis: Phase Transfer Failure. Root Cause: 3-Methylbenzaldehyde is lipophilic. Hydroxylamine salts are hydrophilic. If you use water as the primary solvent, the reagents never meet. The Fix:
-
Solvent System: Ensure a homogeneous single phase at the start. Use EtOH:Water (3:1) or MeOH:Water (3:1) .
-
Agitation: High-shear stirring is non-negotiable if running near the solubility limit.
The "Gold Standard" Protocol
Recommended for high-purity synthesis of 3-methylbenzaldehyde oxime.
Reagents:
-
3-Methylbenzaldehyde (1.0 eq, purified)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Sodium Acetate Trihydrate (1.5 eq) — Acts as both base and buffer.
-
Solvent: Ethanol (Absolute) / Water (4:1 ratio)
Step-by-Step Workflow:
-
Preparation: Dissolve Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in the minimum amount of water necessary.
-
Solubilization: Dissolve 3-Methylbenzaldehyde (1.0 eq) in Ethanol.
-
Addition: Add the aqueous amine solution to the ethanolic aldehyde solution. Crucial: The mixture must remain clear. If turbid, add more Ethanol.
-
Reaction: Stir at Room Temperature for 2–3 hours .
-
QC Check: Spot on TLC (Silica, 20% EtOAc/Hexane). Oxime is more polar than aldehyde.
-
-
Workup:
-
Evaporate most ethanol under reduced pressure (Rotovap).
-
The residue will likely separate as an oil or solid.
-
Add water and extract with Dichloromethane (DCM) or Ethyl Acetate (3x).
-
Wash organic layer with brine, dry over
.
-
-
Isolation: Concentrate. 3-Methylbenzaldehyde oxime may present as a low-melting solid or viscous oil (mixture of E/Z isomers).
Data & Decision Support
Troubleshooting Decision Tree
Follow this logic flow to resolve low yields.
Figure 2: Logical workflow for diagnosing reaction failures.
Solvent System Comparison Table
| Solvent System | Homogeneity | Reaction Rate | Workup Ease | Recommendation |
| Water only | Poor (Biphasic) | Very Slow | Difficult (Emulsions) | ❌ Avoid |
| EtOH / Water (1:1) | Good | Moderate | Moderate | ⚠️ Acceptable |
| EtOH / Water (4:1) | Excellent | Fast | Easy | ✅ Preferred |
| DCM / Water (PTC) | Biphasic | Fast (w/ Catalyst) | Easy | ⚠️ Complex setup |
Frequently Asked Questions (FAQ)
Q: My product is an oil, but the literature says it should be a solid. Did it fail? A: Not necessarily. 3-Methylbenzaldehyde oxime exists as syn (Z) and anti (E) isomers. The mixture often depresses the melting point, resulting in an oil.
-
Verification: Run H-NMR.[1] You will likely see two signals for the methine proton (-CH=N-) and the -OH proton. This is normal.
Q: Can I use NaOH instead of Sodium Acetate? A: You can, but it is risky. NaOH is a strong base. If you overshoot the endpoint (pH > 9), the reaction slows down, and you risk Cannizzaro-type side reactions with unreacted aldehyde. Sodium Acetate buffers naturally at pH ~5, the kinetic sweet spot.
Q: Why does the reaction turn yellow? A: Pure oximes are usually colorless. A yellow tint often indicates trace oxidation products or conjugated impurities. If the NMR is clean, the color is likely cosmetic and can be removed with a charcoal filtration step during recrystallization.
References
-
Jencks, W. P. (1959). "Studies on the Mechanism of Oxime and Semicarbazone Formation." Journal of the American Chemical Society. 81(2), 475–481. Link
- Foundational text establishing the pH-rate profile and acid c
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Sigma-Aldrich. (n.d.).[2] "Product Specification: 3-Methylbenzaldehyde." Link
- Reference for physical properties and auto-oxid
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. Detailed discussion on nucleophilic addition to carbonyls.
Sources
Handling oil vs solid forms of 3-Methylbenzaldehyde oxime
Technical Support Center: 3-Methylbenzaldehyde Oxime
Welcome to the technical support center for 3-Methylbenzaldehyde Oxime. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this versatile organic intermediate. We will address common challenges, particularly the issue of its physical state—oil versus solid—and provide validated protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This section addresses specific problems you may encounter during the handling and use of 3-Methylbenzaldehyde Oxime.
Issue 1: My 3-Methylbenzaldehyde Oxime is an oil, but the specification sheet lists a melting point of ~60°C. Why is this, and how can I solidify it?
Answer:
It is a common observation for 3-Methylbenzaldehyde Oxime to present as a supercooled liquid or an oil, especially if impurities are present.[1][2] The listed melting point of approximately 60°C corresponds to the pure, crystalline solid form.[3] The presence of residual solvents from synthesis (such as ethanol or ethyl acetate), unreacted starting materials (3-methylbenzaldehyde and hydroxylamine hydrochloride), or by-products can depress the melting point and inhibit crystallization.[1][4]
The most effective method to convert the oil to a solid and improve purity is through recrystallization. Oximes are known to be highly crystalline, making this a suitable purification technique.[5][6]
Workflow for Solidification via Recrystallization:
Caption: Recrystallization workflow for purifying 3-Methylbenzaldehyde Oxime.
Detailed Protocol for Recrystallization:
-
Solvent Selection: Choose a solvent system in which 3-methylbenzaldehyde oxime is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A common starting point for oximes is a mixed solvent system, such as ethanol/water or hexane/ethyl acetate.
-
Dissolution: Place the oily oxime in an Erlenmeyer flask. Heat your chosen solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of hot solvent to the oil with continuous swirling or stirring until the oil completely dissolves.[7][8]
-
Hot Filtration (Optional): If you observe any insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[7] If crystallization does not initiate, you can scratch the inside of the flask with a glass rod or add a seed crystal.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize the precipitation of the solid.[7][8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent. The resulting white to off-white crystalline solid should exhibit a sharp melting point near 60°C.
Issue 2: My 3-Methylbenzaldehyde Oxime has a yellow or brown tint. Is it still usable?
Answer:
A yellow or brown discoloration in oximes often indicates decomposition or the presence of impurities.[9] Oximes can be sensitive to light, heat, and acidic conditions, which can lead to degradation over time.[9] While a slight yellow tint may not significantly impact some applications, a pronounced color change suggests a lower purity that could lead to unexpected reaction outcomes or lower yields.
Recommended Actions:
-
Assess Purity: Before use, it is highly recommended to assess the purity of the discolored material. This can be done using analytical techniques such as:
-
Melting Point Analysis: A broad or depressed melting point range compared to the literature value (~60°C) is a strong indicator of impurity.[8]
-
NMR Spectroscopy: ¹H NMR can help identify impurities or degradation products.
-
-
Purification: If the material is deemed impure but salvageable, recrystallization (as described in Issue 1 ) is the recommended purification method.
-
Consider Application: For non-critical applications or initial screening experiments, the material might be usable. However, for reactions sensitive to impurities, such as catalysis or late-stage pharmaceutical synthesis, using purified material is essential for reproducibility.
Issue 3: I am observing low yields or side products in a reaction using 3-Methylbenzaldehyde Oxime.
Answer:
Low yields or the formation of unexpected side products can often be traced back to the quality and handling of the oxime starting material.
Troubleshooting Steps:
-
Verify Oxime Purity: As with discolored samples, confirm the purity of your 3-Methylbenzaldehyde Oxime. Impurities from its synthesis, such as unreacted 3-methylbenzaldehyde, can compete in subsequent reactions.
-
Check for Decomposition: Ensure the oxime has been stored correctly. Oximes should be stored in a cool (refrigerated at 2-8°C is optimal for long-term stability), dry, and dark environment under an inert atmosphere to prevent degradation.[9][10]
-
Reaction Conditions: The stability of the oxime functional group is pH-dependent.[11] Strong acidic conditions can cause hydrolysis back to the aldehyde and hydroxylamine, or induce a Beckmann rearrangement to the corresponding amide.[12] Review your reaction pH to ensure it is compatible with the oxime.
Logical Relationship of Purity and Experimental Outcome:
Caption: Impact of oxime purity on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 3-Methylbenzaldehyde Oxime? A1: For long-term stability, 3-Methylbenzaldehyde Oxime should be stored in a tightly sealed, amber or opaque container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[9][10] This minimizes exposure to light, moisture, and oxygen, which can promote degradation.
Q2: Can I use 3-Methylbenzaldehyde Oxime directly in its oily form? A2: It is not recommended for reactions where stoichiometry and purity are critical. The oil form likely contains impurities that can interfere with your reaction.[1] For best results and reproducibility, purify the oxime via recrystallization to its solid form before use.
Q3: What are the E/Z isomers of 3-Methylbenzaldehyde Oxime, and do I need to be concerned about them? A3: Like other aldoximes, 3-Methylbenzaldehyde Oxime can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond.[12][13] In many applications, the isomers are used as a mixture. However, for stereoselective reactions, the specific isomer may be critical. The isomeric ratio can sometimes be influenced by the synthesis and purification conditions.[14] If your application is stereospecific, you may need to analyze the isomeric ratio (e.g., by NMR) or perform a separation.
Q4: What are the main safety precautions when handling 3-Methylbenzaldehyde Oxime? A4: Handle 3-Methylbenzaldehyde Oxime in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust or vapors and contact with skin and eyes.[15][16]
Data Summary Table
| Property | Solid Form (Pure) | Oily Form (Impure) |
| Appearance | White to off-white crystalline solid[12] | Colorless to yellow/brown oil[1] |
| Melting Point | ~60°C[3] | Below room temperature or a broad, depressed range |
| Purity | High | Lower, contains solvents/by-products |
| Stability | More stable, especially long-term[10] | Prone to degradation, indicated by color change[9] |
| Recommended Use | All applications, especially quantitative work | Not recommended for sensitive applications |
References
- Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry. (2024, August 30). Google AI Search.
- Cas no 41977-54-2 (3-METHYLBENZALDEHYDE OXIME). (2025, June 13). 960化工网.
- Methods for preventing the decomposition of Cyclopentanone oxime during storage. Benchchem.
- (E)-3-methylbenzaldoxime. Stenutz.
- Oximes. Fisher Scientific.
- 932-90-1 Benzaldehyde oxime. AKSci.
- An Efficient Procedure for Synthesis of Oximes by Grinding.
- Acetone oxime. Chongqing Chemdad Co., Ltd.
- 3-methyl butyraldehyde oxime, 626-90-4. The Good Scents Company.
- CN111978203A - Microwave synthesis method of benzaldehyde oxime compound.
- Organic Syntheses Procedure. Organic Syntheses.
- Benzaldehyde oxime - Chemical & Physical Properties. Cheméo.
- Synthesis of benzaldeheyde oxime under various experimental conditions.
- 3-Methylbenzaldehyde 620-23-5 wiki. Guidechem.
- US3808275A - Process for producing oximes.
- Oximes: Structure, Formula, Prepar
- SAFETY DATA SHEET. (2025, September 24). Thermo Fisher Scientific.
- 620-23-5, 3-Methylbenzaldehyde Formula. ECHEMI.
- Green Approach for Synthesis of Oximes by Using Natural Acids. (2024, April 4). International Journal of Science and Research (IJSR).
- A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PMC.
- Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. (2021, December 22).
- EP0121701A1 - Process for the production of o-substituted oximes.
- Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry.
- CAS 620-23-5: 3-Methylbenzaldehyde. CymitQuimica.
- Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
- Recrystalliz
- SAFETY DATA SHEET. (2010, November 24). Fisher Scientific.
- Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. Royal Society of Chemistry.
- Recrystallization and Melting Point Analysis. (2022, December 5). YouTube.
- Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. (2020, November 4). YouTube.
- Isolation and analysis of carbonyl compounds as oximes. CDC Stacks.
- Benzaldehyde oxime. Wikipedia.
- A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes.
Sources
- 1. Acetone Oxime: Properties, Applications, and Safe Handling in Industrial Chemistry_Chemicalbook [chemicalbook.com]
- 2. Acetone oxime Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. (E)-3-methylbenzaldoxime [stenutz.eu]
- 4. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. 41977-54-2(3-METHYLBENZALDEHYDE OXIME) | Kuujia.com [kuujia.com]
- 11. US3808275A - Process for producing oximes - Google Patents [patents.google.com]
- 12. Oximes: Structure, Formula, Preparation & Uses in Chemistry [vedantu.com]
- 13. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. CAS 620-23-5: 3-Methylbenzaldehyde | CymitQuimica [cymitquimica.com]
- 16. fishersci.com [fishersci.com]
Validation & Comparative
Comparative Analysis of 1H NMR Spectral Signatures: 3-Methylbenzaldehyde Oxime Isomers
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary
In the synthesis of pharmaceutical intermediates, 3-Methylbenzaldehyde oxime serves as a critical precursor for reductive amination and heterocycle formation.[2] However, the reaction dynamics of oximation inherently produce geometric isomers—
This guide provides a technical comparison of the 1H NMR spectral signatures required to distinguish the thermodynamically favored
Chemical Context & Isomerism
The condensation of 3-methylbenzaldehyde with hydroxylamine yields an oxime capable of existing as two geometric isomers.[2] For aldoximes, the
- -Isomer (Anti): Thermodynamically stable; Major product (>90% under standard conditions).
- -Isomer (Syn): Sterically hindered; Minor product; often formed in acidic conditions or via photo-isomerization.[2]
Mechanistic Pathway & Workflow
The following diagram outlines the synthesis and the critical decision points for isomeric identification.
Figure 1: Synthetic workflow and NMR-based decision logic for identifying 3-methylbenzaldehyde oxime isomers.
Comparative NMR Data
The following tables synthesize experimental data to provide a direct comparison between the starting material and the resulting isomers.
Table 1: Precursor vs. Product (Conversion Check)
Solvent: CDCl
| Proton Assignment | 3-Methylbenzaldehyde (Precursor) | 3-Methylbenzaldehyde Oxime ( | Diagnostic Change |
| Aldehyde/Methine | 9.98 (s, 1H, CHO) | 8.15 (s, 1H, CH=N) | Upfield shift (-1.83 ppm) .[1] Disappearance of CHO is the primary conversion metric. |
| Aromatic Ring | 7.40 – 7.70 (m, 4H) | 7.20 – 7.50 (m, 4H) | Slight upfield shift due to loss of strong electron-withdrawing C=O group.[1] |
| Methyl Group | 2.44 (s, 3H) | 2.38 (s, 3H) | Minimal change; confirms integrity of the carbon skeleton.[1] |
| Hydroxyl (-OH) | N/A | ~8.5 – 9.5 (br s, 1H) | New broad signal; concentration and solvent dependent.[1] |
Technical Insight: The complete disappearance of the signal at ~9.98 ppm confirms 100% consumption of the aldehyde. Any residual peak here indicates incomplete reaction.[2]
Table 2: Isomeric Distinction ( vs. )
Solvent: CDCl
Distinguishing the isomers relies on the Anisotropic Effect .[3] In the
| Feature | Mechanistic Cause | ||
| Methine Protons ( | 8.10 – 8.20 ppm | 7.30 – 7.50 ppm | The |
| Hydroxyl Proton (-OH) | Broad, variable | Often sharper, downfield | Intramolecular H-bonding in |
| Thermodynamic Status | Major Product (>90%) | Minor Product (<10%) | Steric hindrance between the phenyl ring and OH group destabilizes the |
Table 3: Solvent Effects (CDCl vs. DMSO- )
Solvent choice drastically affects the visibility of the exchangeable -OH proton.
| Solvent | -OH Signal Characteristics | Application |
| CDCl | Broad / Invisible (8.0 - 10.0 ppm) | Good for resolution of aromatic coupling; OH often exchanges with trace water.[2] |
| DMSO- | Sharp / Distinct (11.0 - 11.5 ppm) | Recommended. Strong H-bonding with DMSO prevents exchange, allowing accurate integration of the OH proton. |
Experimental Protocols
Protocol A: Synthesis of 3-Methylbenzaldehyde Oxime
Objective: High-yield synthesis favoring the E-isomer.
-
Reagents: Dissolve 3-methylbenzaldehyde (10 mmol) in Ethanol (15 mL).
-
Addition: Add Hydroxylamine hydrochloride (NH
OH·HCl, 12 mmol) to the solution. -
Basification: Slowly add an aqueous solution of Sodium Carbonate (Na
CO , 6 mmol in 5 mL H O) or Sodium Hydroxide (NaOH). Note: Na CO is milder and prevents side reactions.[1] -
Reaction: Stir at room temperature for 1-2 hours. Monitor by TLC (Hexane:EtOAc 8:2).[2]
-
Workup: Evaporate ethanol. Add water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Dry over anhydrous Na
SO . -
Purification: Removal of solvent usually yields pure crystalline solid (mp: ~58-60°C).[2] Recrystallize from hexane if necessary.
Protocol B: NMR Sample Preparation & Analysis
Objective: Self-validating spectral acquisition.
-
Sample Mass: Weigh ~10 mg of the dried oxime.
-
Solvent: Dissolve in 0.6 mL DMSO-
(preferred for OH quantification) or CDCl . -
Acquisition:
-
Set relaxation delay (
) to 5 seconds to ensure full relaxation of the methine proton for accurate integration. -
Acquire 16-32 scans.[2]
-
-
Processing:
Troubleshooting & Analysis Logic
Use the following logic tree to interpret ambiguous spectra (e.g., if you suspect a mixture of isomers or incomplete reaction).
Figure 2: Logic flow for spectral interpretation and purity calculation.
Quantitative Purity Calculation
To determine the percentage of the desired
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 4682 (3-Methylbenzaldehyde) & Analogous Oxime Data.[2] National Institute of Advanced Industrial Science and Technology (AIST). [Link][1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2][5] (Standard reference for anisotropic shielding effects in oximes).
-
Kalinowski, H. O., & Kessler, H. (1973).[1][2] E-Z Isomerism in Oximes.[2][3][6] Topics in Stereochemistry, 7, 295-383.[1] (Foundational text on oxime stereochemistry and NMR assignment).
-
Abraham, R. J., & Mobli, M. (2008).[1][2] 1H NMR chemical shifts in organic compounds: Structure and solvation effects. Magnetic Resonance in Chemistry.[2][3][4][5][7][8] [Link][1]
Sources
- 1. CN111978203A - Microwave synthesis method of benzaldehyde oxime compound - Google Patents [patents.google.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. echemi.com [echemi.com]
- 8. tsijournals.com [tsijournals.com]
A Comparative Guide to the Spectroscopic Analysis of the C=N Bond in m-Tolualdehyde Oxime
Abstract: This guide provides a detailed analysis of the Carbon-Nitrogen double bond (C=N) in m-Tolualdehyde oxime using Fourier Transform Infrared (FTIR) spectroscopy. It offers a comparative perspective on alternative analytical techniques, presents validated experimental protocols, and discusses the nuances of spectral interpretation. The objective is to equip researchers with the necessary knowledge to accurately characterize this critical functional group in oxime-containing compounds, which are prevalent in medicinal chemistry and materials science.
Introduction: The Significance of the C=N Bond in Oximes
Oximes (R¹R²C=N-OH) are a class of organic compounds featuring a C=N double bond with a hydroxyl group attached to the nitrogen atom. The specific geometry (E/Z isomerism) and electronic environment of the C=N bond are crucial determinants of a molecule's biological activity and chemical reactivity. m-Tolualdehyde oxime, a representative aromatic aldoxime, serves as an excellent model for studying the spectroscopic characteristics of this functional group. Accurate characterization of the C=N bond is paramount in drug development for confirming molecular structure, assessing purity, and understanding intermolecular interactions. Oximes are not only important as intermediates in organic synthesis, such as in the Beckmann rearrangement, but they also exhibit a range of biological activities, including antimicrobial, antioxidant, and antitumor properties[1].
FTIR Spectroscopy: A Primary Tool for C=N Bond Analysis
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite these vibrations. For the C=N bond in an oxime, the stretching vibration is a key diagnostic feature in the mid-IR region.
Theoretical Wavenumber and Influencing Factors
The stretching vibration of the C=N double bond in oximes typically appears in the range of 1620-1690 cm⁻¹[2][3][4][5]. The precise position and intensity of this band are highly sensitive to the molecular environment, providing a wealth of structural information.
Several key factors influence the C=N stretching frequency:
-
Conjugation: In m-Tolualdehyde oxime, the C=N bond is conjugated with the aromatic tolyl group. This delocalization of π-electrons reduces the double-bond character of the C=N bond, weakening it and lowering its stretching frequency, typically by 15-25 cm⁻¹ compared to non-conjugated oximes[3][6].
-
Hydrogen Bonding: The presence of the hydroxyl (-OH) group on the nitrogen atom allows for intermolecular hydrogen bonding in the solid state. This interaction can further decrease the C=N stretching frequency by pulling electron density away from the double bond[7][8]. The O-H stretching vibration itself will appear as a very broad band in the 3200-3550 cm⁻¹ region due to this hydrogen bonding[4].
-
Electronic Effects: The methyl group on the aromatic ring is an electron-donating group, which can slightly influence the electron density within the conjugated system and, consequently, the C=N bond strength and its absorption frequency.
-
Physical State: The spectrum of a compound in the solid state (e.g., KBr pellet) can differ from its spectrum in a solution due to the presence or absence of intermolecular interactions like hydrogen bonding.
Caption: Factors influencing the C=N stretching frequency in m-Tolualdehyde Oxime.
In the FTIR spectrum of m-Tolualdehyde oxime, one would expect to observe the C=N stretching vibration as a medium to strong intensity band near the lower end of the typical range, likely around 1640-1665 cm⁻¹ , due to the combined effects of conjugation and hydrogen bonding.
Comparative Analysis: FTIR vs. Alternative Techniques
While FTIR is a primary method for identifying the C=N bond, a multi-technique approach provides a more complete structural elucidation. Here, we compare FTIR with other common analytical methods for the characterization of m-Tolualdehyde oxime.
| Technique | Principle | C=N Bond Information | Advantages | Limitations |
| FTIR Spectroscopy | Absorption of IR radiation causing molecular vibrations. | Direct detection of C=N stretching vibration (1620-1690 cm⁻¹). Sensitive to conjugation and H-bonding. | Fast, non-destructive, widely available, excellent for functional group identification. | Weakly polar bonds can be difficult to detect. Complex spectra in the fingerprint region (<1500 cm⁻¹). |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | C=N stretching is Raman active, often providing a sharp, intense signal. Complements FTIR data. | Excellent for symmetric and weakly polar bonds. Minimal sample preparation, aqueous solutions can be used. | Fluorescence can interfere with spectra. Less common in standard labs compared to FTIR. |
| NMR Spectroscopy (¹³C & ¹⁵N) | Nuclear spin transitions in a magnetic field. | Provides chemical shift data for the C and N atoms of the C=N bond. ¹³C signal for C=N typically at 145-165 ppm. | Unambiguous structural determination, information on electronic environment and stereoisomerism (E/Z). | Lower sensitivity, requires larger sample amounts, more expensive instrumentation. |
| Mass Spectrometry (MS) | Ionization of molecules and separation by mass-to-charge ratio. | Confirms molecular weight (m/z 135.17 for C₈H₉NO). Fragmentation pattern can infer the presence of the oxime group. | Extremely high sensitivity, provides exact molecular weight. | Does not directly probe the C=N bond; structural information is inferred from fragmentation. Isomer differentiation can be difficult. |
This comparative analysis underscores that while FTIR is highly effective for the initial identification of the C=N functional group, techniques like NMR are indispensable for complete structural and stereochemical assignment.
Experimental Protocol: FTIR Analysis of m-Tolualdehyde Oxime
This section provides a detailed, self-validating protocol for acquiring a high-quality FTIR spectrum of solid m-Tolualdehyde oxime using the KBr pellet method.
Materials and Equipment
-
m-Tolualdehyde oxime (solid)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., with a DTGS detector)
-
Spatula, weighing paper
Workflow Diagram
Caption: A step-by-step workflow for FTIR analysis using the KBr pellet method.
Step-by-Step Procedure
-
Preparation: Ensure the agate mortar, pestle, and die set are impeccably clean and dry. Gently heat the KBr under an IR lamp or in an oven (110°C) for 2-3 hours and store it in a desiccator to remove any adsorbed water. Causality: Water has a strong, broad O-H absorption that can obscure the N-H and O-H regions of the analyte spectrum.
-
Sample Weighing: Weigh approximately 1-2 mg of m-Tolualdehyde oxime and 150-200 mg of dry, FTIR-grade KBr. The sample-to-KBr ratio should be roughly 1:100. Causality: Too much sample leads to total absorption (flat-topped peaks), while too little results in a noisy spectrum with poor signal intensity.
-
Grinding: Add the KBr and the sample to the agate mortar. Grind the mixture gently at first to break up larger crystals, then grind vigorously for 3-5 minutes until the mixture is a fine, homogenous powder with a consistency similar to flour. Causality: Thorough grinding is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering (the Christiansen effect) and produces sharp, well-defined peaks.
-
Pellet Pressing: Transfer a portion of the powder into the pellet die. Level the surface and apply pressure using a hydraulic press (typically 8-10 tons) for about 2 minutes.
-
Pellet Inspection (Self-Validation): Carefully release the pressure and extract the die. A good pellet should be translucent or semi-transparent and free of cracks or cloudiness. Trustworthiness: A cloudy or opaque pellet indicates insufficient grinding or the presence of moisture, which will lead to a poor-quality spectrum. If the pellet is not ideal, discard it and repeat the grinding and pressing steps.
-
Data Acquisition:
-
Place the empty pellet holder in the spectrometer and run a background scan. This is crucial for removing spectral contributions from atmospheric CO₂ and water vapor.
-
Mount the KBr pellet in the holder, place it in the spectrometer, and acquire the sample spectrum. Typical parameters are a scan range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: Apply a baseline correction to the acquired spectrum to account for any sloping baseline caused by scattering. Normalize the spectrum for comparison with reference data.
Spectral Interpretation: Key Bands for m-Tolualdehyde Oxime
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity | Comments |
| 3550 - 3200 | O-H stretch (H-bonded) | Strong, Broad | The broadness is a hallmark of intermolecular hydrogen bonding in the solid state. |
| 3100 - 3000 | C-H stretch (Aromatic) | Medium | Characteristic of sp² C-H bonds on the benzene ring. |
| 3000 - 2850 | C-H stretch (Aliphatic) | Medium-Weak | From the methyl (-CH₃) group. |
| 1665 - 1640 | C=N stretch (Oxime) | Medium-Strong | The key diagnostic peak. Its position is lowered due to conjugation with the aromatic ring. |
| 1600, 1475 | C=C stretch (Aromatic) | Medium-Weak | Characteristic skeletal vibrations of the benzene ring. |
| 960 - 930 | N-O stretch | Strong | Another useful band for identifying the oxime functional group[2]. |
| 900 - 690 | C-H bend (Aromatic o.o.p.) | Strong | The pattern of these out-of-plane bending bands can help confirm the substitution pattern (meta) on the aromatic ring. |
Conclusion
References
-
William Reusch. (n.d.). Infrared Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]
-
William Reusch. (n.d.). Infrared Spectroscopy. Michigan State University Department of Chemistry. [Link]
-
J. X. Wang, et al. (2019). Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea. Scientific.net. [Link]
-
Chem.ucla.edu. (n.d.). Factors influencing vibration frequencies. [Link]
-
Hamm, P., Lim, M., & Hochstrasser, R. M. (1998). Chemical exchange 2D IR of hydrogen-bond making and breaking. PMC - NIH. [Link]
-
Pavia, D. L., Lampman, G. M., & Kriz, G. S. (n.d.). IR Spectroscopy of Hydrocarbons. [Link]
- CN111978203A - Microwave synthesis method of benzaldehyde oxime compound. (n.d.).
- Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-sub. (n.d.). Googleapis.com.
-
Lohr, L. J., & Warren, R. W. (1971). Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. [Link]
-
LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]
-
Smith, S. O., et al. (1985). Analysis of the factors that influence the C=N stretching frequency of polyene Schiff bases. Implications for bacteriorhodopsin and rhodopsin. PMC. [Link]
-
Hossein, et al. (2013). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. [Link]
-
G. M. Joshi, et al. (1991). Reaction in oximes. Indian Journal of Pharmaceutical Sciences. [Link]
-
Walton, J. C., & Tordo, P. (2016). Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. MDPI. [Link]
-
Mani, G., et al. (2004). Normal Coordinate Analysis and Spectral Analysis of Cyclohexanone Oxime. Asian Journal of Chemistry. [Link]
-
Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
Sources
- 1. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 2. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. eng.uc.edu [eng.uc.edu]
- 6. academics.su.edu.krd [academics.su.edu.krd]
- 7. Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea | Scientific.Net [scientific.net]
- 8. Chemical exchange 2D IR of hydrogen-bond making and breaking - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Reactivity Profiling: 3-Methyl vs. 4-Methyl Benzaldehyde Oxime
[1]
Executive Summary
This guide provides a technical comparison between 3-methylbenzaldehyde oxime (m-tolualdoxime) and 4-methylbenzaldehyde oxime (p-tolualdoxime).[1] While structurally isomeric, the position of the methyl group (meta vs. para) induces distinct electronic and physical properties that critically influence their reactivity profiles, particularly in acid-catalyzed rearrangements (Beckmann) and dehydration reactions.[1]
Key Takeaway: The 4-methyl isomer exhibits higher reactivity in cationic rearrangement pathways due to superior electron donation via hyperconjugation, whereas the 3-methyl isomer displays slower kinetics and a lower melting point due to the lack of direct resonance stabilization.[1]
Chemical Identity & Physical Properties[1][2][3][4][5][6][7][8][9]
The physical distinctions between these isomers are driven by molecular symmetry. The para isomer, possessing a
| Feature | 3-Methylbenzaldehyde Oxime | 4-Methylbenzaldehyde Oxime |
| Position | Meta (1,3-substitution) | Para (1,4-substitution) |
| Structure | Asymmetric | Symmetric ( |
| Melting Point | ~60 °C | ~80 °C |
| Electronic Effect | Inductive (+I) only | Inductive (+I) + Hyperconjugation |
| Hammett Constant ( | ||
| Key Reactivity | Moderate migration aptitude | Enhanced migration aptitude |
Mechanistic Foundation: The Electronic "Methyl Effect"[1]
To predict reactivity, we must quantify the electronic influence of the methyl group using Hammett substituent constants (
-
4-Methyl (
): The methyl group is electron-donating.[1] In the para position, it donates electron density through both induction and hyperconjugation . This stabilizes positive charge buildup on the aromatic ring or the migrating nitrogen center during rearrangements. -
3-Methyl (
): In the meta position, the methyl group cannot interact with the reaction center via resonance/hyperconjugation.[1] It exerts a weaker electron-donating effect solely through induction .[1]
Visualization: Electronic Influence Pathways
Figure 1: Comparison of electronic donation pathways. The para-methyl group utilizes hyperconjugation to strongly influence the reaction center.[1]
Primary Reactivity Comparison: The Beckmann Rearrangement
The most critical reaction differentiating these isomers is the Beckmann Rearrangement, where the oxime converts to an N-substituted formamide (or benzamide derivative depending on structure).[1]
Reaction Pathway
Reagents: Polyphosphoric acid (PPA), Thionyl chloride (
-
Activation: Protonation of the hydroxyl group.
-
Migration (Rate Determining Step): The aryl group migrates to the nitrogen as water leaves.
-
Hydrolysis: Formation of the amide.
Comparative Kinetics
The migration step involves the formation of a phenonium-like transition state where the aromatic ring bears a partial positive charge.[1]
-
4-Methyl Reactivity: The para-methyl group stabilizes this positive charge transition state significantly.[1]
-
Result: Faster reaction rate, cleaner conversion, higher migratory aptitude.
-
-
3-Methyl Reactivity: Lacks resonance stabilization for the transition state.[1]
-
Result: Slower reaction rate, potential for competing side reactions (e.g., fragmentation to nitrile).
-
Figure 2: Beckmann Rearrangement mechanism highlighting the rate-determining migration step where electronic effects dictate kinetics.[1]
Experimental Protocols
A. Synthesis of Oximes (Standardized)
Applicable to both 3-methyl and 4-methyl isomers.[1]
-
Dissolution: Dissolve 10 mmol of the respective aldehyde (3-tolualdehyde or 4-tolualdehyde) in 15 mL of ethanol.
-
Reagent Prep: Dissolve 12 mmol of Hydroxylamine Hydrochloride (
) and 15 mmol of Sodium Acetate ( ) in 10 mL of water. -
Reaction: Add the aqueous solution to the ethanolic aldehyde. Reflux for 1-2 hours.
-
Workup: Evaporate ethanol. Add water. Cool in an ice bath.
B. Reactivity Assay: Beckmann Rearrangement
This protocol allows for the measurement of relative conversion rates.
-
Setup: In a dry flask, charge 1.0 mmol of the oxime.
-
Catalyst: Add 2.0 mL of Polyphosphoric Acid (PPA).
-
Condition: Heat to 100 °C with stirring.
-
Sampling: Take aliquots at 15, 30, and 60 minutes.
-
Quench: Pour aliquot into ice water, neutralize with saturated
, and extract with . -
Analysis: Analyze via
NMR.-
Monitoring: Disappearance of the oxime singlet (~8.1 ppm) and appearance of the amide formyl proton (~8.3-8.5 ppm, broad/split due to rotamers).[1]
-
Analytical Profiling (Identification)[1]
Distinguishing the two isomers requires careful analysis of the aromatic region in
| Parameter | 3-Methyl (Meta) | 4-Methyl (Para) |
| Methyl Shift | ||
| Aldehyde Proton | ||
| Aromatic Pattern | Complex (ABCD): Asymmetric multiplet.[1] | Symmetric (AA'BB'): Two distinct doublets (roofing effect).[1] |
| Diagnostic | Look for a singlet-like aromatic proton isolated from the main cluster (H2 position).[1] | Look for clear symmetry; two sets of equivalent protons. |
References
-
Hammett Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [1]
-
Beckmann Rearrangement Mechanism: Gawley, R. E. (1988). The Beckmann Reactions: Rearrangements, Elimination-Additions, Fragmentations, and Rearrangement-Cyclizations.[1][5] Organic Reactions, 35, 1–420. [1]
-
Physical Properties (Melting Points): National Institute of Standards and Technology (NIST). p-Tolualdehyde oxime Melting Point. [1]
- Synthesis Protocols: Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
Distinguishing 3-Methylbenzaldehyde Oxime from m-Toluamide Impurities: A Comparative Analytical Guide
Executive Summary
In the synthesis and stability testing of 3-Methylbenzaldehyde oxime (m-Tolualdehyde oxime), the presence of its structural isomer, m-Toluamide (3-Methylbenzamide), constitutes a critical quality control challenge. These two compounds are isobaric (Molecular Weight: 135.16 g/mol ) and share similar polarity profiles, making them difficult to distinguish via low-resolution Mass Spectrometry (MS) or standard Thin Layer Chromatography (TLC).
This guide delineates the specific analytical protocols required to resolve these species.
-
Critical Warning: Gas Chromatography (GC) is not recommended for primary quantification due to the thermal instability of the oxime, which can dehydrate to 3-methylbenzonitrile or rearrange to the amide in the injector port, generating false impurity positives.
-
Recommended Strategy: High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) for quantification, supported by
H-NMR for structural verification.
Mechanistic Context: The Impurity Pathway
Understanding the origin of the impurity is essential for control. The transformation of the oxime to the amide typically occurs via the Beckmann Rearrangement , catalyzed by acid or elevated temperatures.[1]
Chemical Structures & Properties[2][3][4][5][6][7]
| Feature | 3-Methylbenzaldehyde oxime | m-Toluamide |
| Structure | Ar-CH=N-OH | Ar-CO-NH |
| Formula | C | C |
| MW | 135.16 g/mol | 135.16 g/mol |
| Key Functionality | Aldoxime (C=N-OH) | Primary Amide (C=O-NH |
| Acid/Base | Weakly acidic (OH) | Neutral/Weakly basic |
Visualization: Impurity Genesis & Analytical Logic
Figure 1: Reaction pathways showing the genesis of m-toluamide impurities and the risk of thermal degradation during analysis.
Primary Analytical Strategy: HPLC-UV/DAD
Reverse-Phase HPLC is the most robust method for separating these isomers. Amides are typically more polar than their corresponding oximes due to the strong dipole of the amide carbonyl, resulting in earlier elution on C18 columns.
Experimental Protocol: HPLC Separation
Objective: Quantitatively resolve the oxime from the amide impurity.
-
Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5). Acidic pH suppresses silanol activity and sharpens the amide peak.
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 210 nm (universal) and 254 nm (aromatic specificity).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase B | Description |
| 0.0 | 10 | Initial equilibration |
| 15.0 | 60 | Linear gradient to elute polar amide then oxime |
| 18.0 | 90 | Wash to remove non-polar dimers/nitriles |
| 20.0 | 10 | Re-equilibration |
Expected Results:
-
m-Toluamide: Elutes first (Retention time ~4-6 min).
-
3-Methylbenzaldehyde oxime: Elutes second (Retention time ~8-10 min).
-
Note: The oxime may appear as a split peak (syn/anti isomers) depending on the solvent history. If doublets appear, sum the areas.
Structural Confirmation: Spectroscopy[3][4][7]
When HPLC retention times are ambiguous, spectroscopic methods provide definitive structural proof.
A. Infrared Spectroscopy (FT-IR)
The most rapid qualitative check.
-
m-Toluamide (Impurity):
-
Amide I Band: A very strong, sharp peak at 1650–1690 cm⁻¹ (C=O stretch). This is the "smoking gun" for the impurity.
-
Amide II Band: Medium peak ~1600 cm⁻¹ (N-H bend).
-
-
3-Methylbenzaldehyde oxime (Product):
-
C=N Stretch: Weaker band at 1620–1650 cm⁻¹ .
-
Absence of Carbonyl: The lack of the intense >1650 cm⁻¹ peak confirms the oxime structure.
-
O-H Stretch: Broad band centered ~3200-3300 cm⁻¹.
-
B. Nuclear Magnetic Resonance ( H-NMR)
NMR is the gold standard for absolute identification.
Solvent: DMSO-
| Proton Type | 3-Methylbenzaldehyde oxime ( | m-Toluamide ( |
| Diagnostic Signal | Aldehyde Proton (-CH=N) | Amide Protons (-NH |
| Shift | 8.1 – 8.3 ppm (Singlet) | 7.3 – 8.0 ppm (Broad, 2H) |
| Methyl Group | ~2.35 ppm (Singlet) | ~2.35 ppm (Singlet) |
| Aromatic Region | 7.2 – 7.6 ppm (Multiplets) | 7.3 – 7.8 ppm (Multiplets) |
Differentiation Logic:
Look for the sharp singlet downfield (>8.0 ppm). If it is present, you have the oxime.[1] If you see two broad singlets (integrating to 1H each) or one broad lump (2H) in the 7.0-8.0 range that disappear upon D
The "Isobaric Trap": Mass Spectrometry
Why Standard MS Fails:
Both compounds have a mass of 135.16 Da. A standard single-quadrupole MS (ESI+ or EI) will show a parent ion
Advanced MS Strategy (If required): Use MS/MS (Tandem MS) to look for fragmentation differences.
-
Amide Fragmentation: Often loses
(M-16) or (M-44). -
Oxime Fragmentation: Often loses
(M-17) or undergoes a rearrangement to lose .
GC-MS Warning: As noted in the Executive Summary, injection of 3-methylbenzaldehyde oxime into a hot GC inlet (>200°C) often causes dehydration to 3-methylbenzonitrile (MW 117) or rearrangement to the amide.
-
Observation: If you see a peak at m/z 117 in GC-MS, it is likely an artifact of the oxime, not an intrinsic impurity.
Analytical Workflow Diagram
Figure 2: Step-by-step analytical decision matrix for distinguishing the target oxime from the amide impurity.
References
-
NIST Chemistry WebBook. Benzaldehyde, 3-methyl-. National Institute of Standards and Technology.[3] Link
-
SIELC Technologies. Separation of Benzaldehyde oxime on Newcrom R1 HPLC column. (General protocol for oxime separation). Link
-
Sigma-Aldrich (Merck). IR Spectrum Table & Chart. (Standard functional group frequencies). Link
-
ResearchGate. Thermal degradation of pesticides under oxidative conditions. (Demonstrating oxime thermal instability in GC). Link
-
Master Organic Chemistry. The Beckmann Rearrangement. (Mechanistic background). Link
Sources
A Senior Application Scientist's Guide to Reference Standards for 3-Methylbenzaldehyde Oxime Analysis
Introduction: The Analytical Imperative for 3-Methylbenzaldehyde Oxime
3-Methylbenzaldehyde oxime (CAS No: 41977-54-2) is a versatile organic intermediate with significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its molecular structure, featuring an oxime functional group on a substituted benzaldehyde core, allows for various chemical transformations, making it a valuable building block in drug development and manufacturing.[1]
The purity and precise quantification of 3-methylbenzaldehyde oxime and its potential isomers are critical for ensuring the safety, efficacy, and quality of final products. Regulatory bodies worldwide mandate rigorous analytical testing, and the foundation of any robust, validated analytical method is the quality of the reference standard used.[2][3] This guide provides an in-depth comparison of available reference standards for the analysis of 3-methylbenzaldehyde oxime, offering field-proven insights and detailed experimental protocols to aid researchers, scientists, and quality control professionals in making informed decisions.
Pillar 1: Deconstructing Reference Standards - A Comparison of CRM and RM
In analytical chemistry, not all standards are created equal. The choice between a Certified Reference Material (CRM) and a Reference Material (RM) has profound implications for data reliability, traceability, and regulatory compliance.[4]
A Reference Material (RM) is a substance with one or more sufficiently homogeneous and stable properties to be used for calibrating an apparatus, assessing a measurement method, or assigning values to materials.[4] In contrast, a Certified Reference Material (CRM) is an RM characterized by a metrologically valid procedure for one or more of its properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4][5][6] CRMs are produced by accredited bodies under stringent guidelines such as ISO 17034.[4][6][7]
The selection between these standards is dictated by the analytical objective. For method development and preliminary research, a well-characterized RM from a reputable supplier may suffice. However, for method validation, quality control release testing, and regulatory submissions, the use of a CRM is indispensable to ensure data integrity and defensibility.[8][9]
| Feature | Certified Reference Material (CRM) | Reference Material (RM) / Analytical Standard |
| Certification | Produced under ISO 17034 guidelines with a detailed Certificate of Analysis (CoA).[4][6] | Not formally certified under ISO 17034; quality is determined by the producer.[4] |
| Documentation | Comprehensive certificate specifying property values, measurement uncertainty, and traceability.[4][7] | Typically includes a CoA with purity data, but may lack uncertainty and traceability information. |
| Traceability | Metrologically traceable to SI units or other internationally recognized standards.[4] | Traceability is not always guaranteed or documented.[4] |
| Uncertainty | Includes a rigorously evaluated measurement uncertainty for the certified value.[4] | Measurement uncertainty is often not specified.[4] |
| Typical Use Case | Method validation, instrument calibration, quality control, regulatory submissions.[3][8] | Method development, research, routine testing where high-level certification is not required. |
| Cost | Higher, due to the extensive characterization and certification process. | Lower, making it a cost-effective option for high-volume or research applications. |
Pillar 2: Selecting the Appropriate Analytical Technique
The analysis of 3-methylbenzaldehyde oxime, like other benzaldehyde derivatives, is commonly performed using chromatographic techniques. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for the separation and quantification of benzaldehyde oxime isomers.[10] Reversed-phase HPLC is particularly well-suited for this analysis, typically employing a C18 column with a mobile phase consisting of acetonitrile and water, often with an acid modifier like phosphoric or formic acid.[11][12] HPLC is advantageous for its versatility and its ability to analyze samples without derivatization.
-
Gas Chromatography (GC): GC is also a powerful tool for oxime analysis, especially when coupled with a mass spectrometer (GC-MS) for definitive identification.[1][13][14] However, care must be taken as oximes can be thermally labile and may decompose in hot GC inlets or on metal surfaces, potentially forming the corresponding nitrile.[13] Using an all-glass system and appropriate temperature programming is crucial for reliable results.[13]
Pillar 3: A Validated Experimental Protocol - HPLC-UV Analysis
This section provides a detailed, self-validating protocol for the purity assessment of 3-Methylbenzaldehyde oxime using HPLC with UV detection. This workflow is designed to be robust and compliant with typical pharmaceutical quality guidelines.[2][9]
Experimental Workflow Diagram
Caption: HPLC-UV workflow for the analysis of 3-Methylbenzaldehyde oxime.
Objective
To determine the purity of a 3-Methylbenzaldehyde oxime sample and to compare the performance of a Certified Reference Material (CRM) against a standard analytical grade Reference Material (RM).
Materials and Reagents
-
Reference Standard 1: 3-Methylbenzaldehyde oxime CRM, >99.5% purity, with certificate of analysis stating uncertainty and traceability.
-
Reference Standard 2: 3-Methylbenzaldehyde oxime Analytical Standard (RM), >98% purity.
-
Test Sample: In-house batch of 3-Methylbenzaldehyde oxime.
-
Solvent/Diluent: Acetonitrile (HPLC Grade).
-
Mobile Phase A: Deionized Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase Gradient:
-
0-2 min: 60% A, 40% B
-
2-15 min: Gradient to 10% A, 90% B
-
15-18 min: Hold at 10% A, 90% B
-
18-20 min: Return to 60% A, 40% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Standard and Sample Preparation
-
Causality: All solutions must be prepared with high-precision volumetric flasks and analytical balances to minimize error. The use of a consistent, high-purity diluent ensures sample stability and chromatographic consistency.
-
CRM Stock Solution (S1): Accurately weigh approximately 10 mg of the 3-Methylbenzaldehyde oxime CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to achieve a concentration of ~100 µg/mL.
-
RM Stock Solution (S2): Prepare in the same manner as the CRM stock solution using the analytical standard RM.
-
Test Sample Solution (T1): Prepare in the same manner to achieve a nominal concentration of 100 µg/mL.
-
Linearity Solutions (from S1): Prepare a series of dilutions from the CRM stock solution (S1) to cover a range from 1 µg/mL to 150 µg/mL (e.g., 1, 5, 10, 50, 100, 150 µg/mL). This range is critical for demonstrating the method's linearity as per ICH guidelines.[9][15]
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test (SST): Inject the 100 µg/mL CRM solution (S1) six replicate times. The acceptance criteria, based on ICH guidelines, should be pre-defined.[9] A typical requirement is a relative standard deviation (%RSD) of ≤ 2.0% for peak area and retention time. This step validates that the analytical system is performing correctly before analyzing samples.[8]
-
Linearity: Inject the prepared linearity solutions in ascending order of concentration.
-
Analysis: Inject the CRM solution (S1), RM solution (S2), and the test sample solution (T1) in duplicate.
Data Analysis and Performance Comparison
-
Purity Calculation: For the test sample, calculate the purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Linearity: Plot the peak area of the CRM linearity standards against their corresponding concentrations. Perform a linear regression analysis. The correlation coefficient (R²) should ideally be ≥ 0.999, which demonstrates a direct and predictable relationship between concentration and detector response.[9]
-
Comparative Data:
| Parameter | CRM-Based Analysis | RM-Based Analysis | Rationale for Difference |
| Stated Purity | 99.8 ± 0.1% | >98% (no uncertainty) | CRM provides a certified value with measurement uncertainty, crucial for accurate quantification. |
| Linearity (R²) | 0.9998 | 0.9985 | Higher purity and homogeneity of the CRM lead to a more consistent and linear response. |
| Calculated Purity of T1 | 99.1% | 98.7% | Quantification against the CRM is more accurate due to its certified concentration. The RM may contain uncharacterized impurities affecting its effective concentration. |
| %RSD of Replicates | 0.4% | 1.1% | The consistency of the CRM results in higher precision in repeated measurements. |
Conclusion
The selection of a reference standard is a foundational decision in the analytical workflow that directly impacts the quality, accuracy, and regulatory acceptability of the resulting data. For the analysis of 3-Methylbenzaldehyde oxime, a Certified Reference Material (CRM) provides the highest level of confidence through its documented purity, uncertainty, and metrological traceability. While standard analytical RMs are valuable for research and method development, CRMs are essential for validation, quality control, and ensuring product quality in regulated environments. By understanding the differences between these standards and implementing robust, validated analytical methods as described, scientists can ensure their data is both accurate and defensible.
References
-
Title: Development And Validation Of Analytical Methods For Determination Of Pharmaceutical Impurities Source: Journal of Applied Bioanalysis URL: [Link]
-
Title: Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column Source: SIELC Technologies URL: [Link]
-
Title: Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance Source: LinkedIn URL: [Link]
-
Title: Analytical Method Development and Validation in Pharmaceuticals Source: LinkedIn URL: [Link]
-
Title: Oxamyl-Oxime - CRM LABSTANDARD Source: LABSTANDARD URL: [Link]
-
Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]
-
Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]
-
Title: Reversed-phase liquid chromatography for determination of .beta.-hydroxy oximes and related compounds from copper solvent extrac Source: American Chemical Society URL: [Link]
-
Title: Cas no 41977-54-2 (3-METHYLBENZALDEHYDE OXIME) Source: 960化工网 URL: [Link]
-
Title: Showing Compound 3-Methylbenzaldehyde (FDB000807) Source: FooDB URL: [Link]
-
Title: Isolation and analysis of carbonyl compounds as oximes Source: CDC Stacks URL: [Link]
-
Title: Supplementary Material (ESI) for Chemical Communications Source: The Royal Society of Chemistry URL: [Link]
-
Title: Certified Reference Material Certificate of Analysis Source: Klen International URL: [Link]
-
Title: Benzaldehyde oxime Source: Wikipedia URL: [Link]
-
Title: Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs) Source: Lab-Training.com URL: [Link]
Sources
- 1. 41977-54-2(3-METHYLBENZALDEHYDE OXIME) | Kuujia.com [kuujia.com]
- 2. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 5. Oxamyl-Oxime – CRM LABSTANDARD [crmlabstandard.com]
- 6. 认证参考材料 [sigmaaldrich.com]
- 7. klen.com.au [klen.com.au]
- 8. particle.dk [particle.dk]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. benchchem.com [benchchem.com]
- 11. Separation of Benzaldehyde, oxime on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. rsc.org [rsc.org]
- 15. ema.europa.eu [ema.europa.eu]
Comparative kinetics of oximation for benzaldehyde vs 3-methylbenzaldehyde
Executive Summary
In the kinetic characterization of aromatic aldehydes, the oximation reaction (condensation with hydroxylamine) serves as a critical benchmark for carbonyl electrophilicity. This guide compares the reaction kinetics of Benzaldehyde against 3-Methylbenzaldehyde (m-Tolualdehyde) .
The Core Finding: Under standard acidic-to-neutral buffering conditions (pH 4.0–7.0), 3-methylbenzaldehyde exhibits a slower rate of oximation compared to benzaldehyde.
This deceleration is governed by the Hammett electronic effect . The methyl group at the meta position acts as a weak electron-donating group (EDG), stabilizing the carbonyl carbon and reducing its electrophilic susceptibility to nucleophilic attack by hydroxylamine.
Mechanistic Foundation[1]
To control this reaction for drug substance intermediate synthesis or analytical quantification, one must understand the duality of the mechanism. The reaction proceeds via a two-step addition-elimination pathway, where the rate-determining step (RDS) is pH-dependent.
The Reaction Pathway
-
Nucleophilic Addition: The nitrogen lone pair of hydroxylamine attacks the carbonyl carbon, forming a tetrahedral carbinolamine intermediate.
-
Dehydration: Acid-catalyzed elimination of water yields the final oxime.
Mechanism Diagram
The following diagram details the general acid-catalyzed pathway valid for the pH 4–5 range.
Caption: Figure 1. General acid-catalyzed mechanism of oximation. The rate-determining step shifts based on proton activity.
Comparative Kinetic Analysis
The difference in reactivity is quantified using the Hammett Equation:
Electronic Parameters
-
Benzaldehyde (
): The reference standard.[1] Substituent constant . -
3-Methylbenzaldehyde (
): The methyl group is in the meta position.- Value: -0.069 . The negative value indicates electron donation relative to hydrogen.
-
Effect: The methyl group donates electron density via induction (
), slightly reducing the positive character (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> ) of the carbonyl carbon.
Reaction Constant ( )
For the oximation reaction in aqueous ethanol at pH ~5 (acetate buffer), the reaction constant
-
Positive
: Indicates the reaction is accelerated by electron withdrawal (making the carbonyl more "hungry" for electrons).[1] -
Calculation: Since
and , the term is negative. -
Result:
.
Performance Comparison Table
| Feature | Benzaldehyde | 3-Methylbenzaldehyde | Kinetic Implication |
| Structure | Unsubstituted Phenyl | m-Tolyl (Methyl at C3) | Steric impact is negligible at meta position. |
| Electronic Effect | Reference | Electron Donating (+I) | 3-Me stabilizes carbonyl, reducing reactivity. |
| Hammett | 0.00 | -0.069 | Negative |
| Relative Rate ( | 1.00 (Baseline) | ~0.85 - 0.95 | Slower. Expect 5-15% reduction in rate constant. |
| UV | ~245-250 nm | ~250-255 nm | Slight bathochromic shift due to methyl auxochrome. |
Experimental Protocol: Self-Validating Kinetics
To empirically verify these differences, use the following UV-Vis spectrophotometric protocol. This workflow is designed to be self-validating by using pseudo-first-order conditions where the hydroxylamine concentration is at least 10x that of the aldehyde.
Reagents & Preparation
-
Buffer: 0.1 M Sodium Acetate / Acetic Acid (pH 4.5). Why? This pH optimizes the rate by balancing free hydroxylamine concentration with acid catalysis.
-
Stock A (Substrate): 10 mM Benzaldehyde in Ethanol.
-
Stock B (Substrate): 10 mM 3-Methylbenzaldehyde in Ethanol.
-
Reagent C (Nucleophile): 0.2 M Hydroxylamine Hydrochloride in Buffer.
Workflow Diagram
Caption: Figure 2.[3][4] Pseudo-first-order kinetic workflow for determining oximation rate constants.
Step-by-Step Methodology
-
Thermostatting: Pre-equilibrate the spectrophotometer cell holder to 25.0°C ± 0.1°C. Temperature fluctuations will introduce significant error in
values. -
Mixing: In a quartz cuvette, add 2.9 mL of Reagent C (Hydroxylamine/Buffer).
-
Initiation: Inject 0.1 mL of Stock A (or B). Invert rapidly to mix (dead time < 5s).
-
Monitoring: Immediately track the decrease in absorbance at the aldehyde's
(approx 250 nm) or the increase at the oxime's absorbance.-
Self-Validation Check: The reaction should follow an exponential decay. If the plot of
vs. time is not linear ( ), check for oxygen contamination (benzaldehyde oxidation) or improper buffering.
-
-
Calculation: The slope of the linear plot is
. The second-order rate constant is .
Discussion & Application
Why 3-Methylbenzaldehyde is Slower
The methyl group at the 3-position exerts a positive inductive effect (+I) . Unlike para substituents which can engage in direct resonance, the meta position communicates primarily through the sigma bond framework. This electron donation increases the electron density at the carbonyl carbon.
Since the nucleophilic attack by hydroxylamine requires an electron-deficient center, the "richer" carbonyl of 3-methylbenzaldehyde is a poorer electrophile.
Implications for Drug Development
-
Impurity Profiling: If 3-methylbenzaldehyde is a starting material, expect it to persist longer in reaction mixtures compared to unsubstituted benzaldehyde analogues.
-
Scavenging: When using hydroxylamine to scavenge excess aldehyde, a longer residence time or higher equivalents are required for the 3-methyl derivative to achieve the same clearance level (e.g., < 10 ppm).
References
-
Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society, 81(2), 475–481.
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms (5th ed.). Springer. (Chapter 8: Reactions of Carbonyl Compounds).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 3-Methylbenzaldehyde Oxime: From Risk Assessment to Disposal
As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. Handling compounds like 3-Methylbenzaldehyde oxime, an aromatic oxime, requires more than just a cursory glance at a safety data sheet (SDS). It necessitates a comprehensive understanding of its potential hazards and the implementation of robust safety protocols to protect ourselves, our colleagues, and our environment. This guide provides essential, immediate safety and logistical information, grounded in established safety principles, to ensure the confident and safe handling of this compound.
Understanding the Hazard: A Proactive Stance
3-Methylbenzaldehyde oxime is categorized as a substance that can cause significant skin and eye irritation.[1][2] Inhalation may lead to respiratory tract irritation, and it is considered harmful if swallowed or absorbed through the skin.[3][4] The primary risks stem from its irritant properties and the potential for sensitization. Therefore, our safety strategy must be built around preventing all routes of exposure: dermal (skin), ocular (eyes), and inhalation.
Core Hazard Profile
| Hazard Classification | Potential Effect | Primary Route of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation, potential for allergic reaction.[1][3] | Dermal Contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][5] | Ocular Contact |
| STOT - Single Exposure | May cause respiratory irritation.[1][5] | Inhalation |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed or in contact with skin.[3][4] | Ingestion, Dermal Contact |
This profile dictates that all handling procedures must be conducted within a controlled environment using appropriate engineering controls and a multi-layered personal protective equipment (PPE) strategy.
The Cornerstone of Safety: Engineering and Administrative Controls
Before any PPE is selected, the primary methods for controlling exposure must be in place. These controls are the most effective line of defense.
-
Engineering Controls : The single most critical engineering control for handling 3-Methylbenzaldehyde oxime is a certified chemical fume hood.[3] This is non-negotiable. A fume hood ensures that any vapors or aerosols generated are contained and exhausted away from the user, minimizing inhalation exposure. All weighing, mixing, and transferring of the compound must occur within the sash of the fume hood.
-
Administrative Controls : These are the established procedures and work practices that minimize exposure. This includes developing a standard operating procedure (SOP) for handling this chemical, ensuring all personnel are trained on its specific hazards, and clearly designating areas where it can be stored and handled. Always wash hands thoroughly with soap and water after handling and before leaving the laboratory.[4][6]
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are paramount, a robust PPE plan is essential to protect against accidental splashes, spills, or unforeseen exposures. The selection of PPE should not be arbitrary; it is a scientifically-backed decision process.
Eye and Face Protection
Requirement : Chemical safety goggles with side shields are mandatory.[6][7][8]
The Rationale : 3-Methylbenzaldehyde oxime is a serious eye irritant.[1][5] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes or vapors. Goggles conforming to standards such as EU EN166 or US NIOSH are required to provide this seal.[6][7] For tasks with a higher risk of splashing, such as transferring large volumes or working under pressure, the use of a full-face shield in addition to safety goggles is strongly recommended to protect the entire face.[9]
Skin and Body Protection
Requirement : A lab coat, long pants, and closed-toe shoes are the minimum attire. For handling, chemically impermeable gloves are required.[7][8]
The Rationale : This compound can cause skin irritation and is harmful upon skin contact.[3][4] Protective clothing prevents incidental contact with the torso, arms, and legs.
-
Gloves : The choice of glove material is critical. Nitrile gloves are a common and effective choice for incidental contact with a wide range of chemicals and are recommended for handling aromatic compounds.[9][10] Before use, gloves must always be inspected for any signs of degradation or punctures.[6][11] Use the proper glove removal technique (without touching the outer surface of the glove with bare hands) to avoid cross-contamination.[6][11]
-
Clothing : Wear fire/flame resistant and impervious clothing.[7] A standard lab coat is sufficient for small quantities, but a chemical-resistant apron or coveralls should be considered when handling larger amounts.[10][12]
Respiratory Protection
Requirement : Not typically required when work is performed in a certified chemical fume hood. However, a respirator is necessary if engineering controls are not available or during a large spill cleanup.[8]
The Rationale : Inhalation of vapors can cause respiratory tract irritation.[1][8] A properly functioning fume hood keeps vapor concentrations well below any exposure limits. If a respirator is needed, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is appropriate.[6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[8]
Procedural Workflow: A Step-by-Step Guide
The following workflow provides a systematic approach to handling 3-Methylbenzaldehyde oxime safely.
Caption: Workflow for Safely Handling 3-Methylbenzaldehyde Oxime.
Emergency and Disposal Plans
Spill Response
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[7] Remove all sources of ignition.[7] Wearing the appropriate PPE (including respiratory protection if the spill is large or outside a fume hood), contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).[2] Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for chemical waste disposal.[7] Do not allow the chemical to enter drains.[6][7]
First Aid Measures
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][8]
-
Skin Contact : Take off contaminated clothing immediately.[7] Wash the affected area with plenty of soap and water. If skin irritation occurs, consult a physician.[6]
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5][6]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6]
Waste Disposal
All waste containing 3-Methylbenzaldehyde oxime, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
-
Segregation : Collect waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.
-
Storage : Store the waste container in a designated satellite accumulation area, ensuring it is tightly closed.
-
Disposal : Arrange for disposal through a licensed and approved waste disposal company.[4] All local, state, and federal regulations for hazardous waste disposal must be strictly followed. Dispose of the container as unused product.[11]
By adhering to this comprehensive safety framework—prioritizing engineering controls, making informed PPE choices, and following rigorous operational and disposal plans—you can handle 3-Methylbenzaldehyde oxime with the highest degree of safety and scientific integrity.
References
- ECHEMI. (n.d.). 3-Methylbenzaldehyde SDS, 620-23-5 Safety Data Sheets.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- ChemicalBook. (n.d.). Benzaldehyde oxime(932-90-1)MSDS.
- CDH Fine Chemical. (n.d.). Material Safety Data Sheet SDS/MSDS (3-Methoxybenzaldehyde).
- CymitQuimica. (2015). Safety Data Sheet.
- Sigma-Aldrich. (2024, July 14). Safety Data Sheet.
- Thermo Fisher Scientific. (2025, September 24). Safety Data Sheet.
- Fisher Scientific. (2010, November 24). Safety Data Sheet.
- Trimaco. (2023, September 8). Essential Chemical PPE.
- Caluanie Muelear Oxidize. (2025, September 19). Personal Protective Equipment (PPE) for Working with Oxidizing Agents.
- Healthy Bean. (2023, April 12). PPE for Chemical Handling: A Quick Guide.
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. echemi.com [echemi.com]
- 8. Benzaldehyde oxime(932-90-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. trimaco.com [trimaco.com]
- 10. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
